2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one
Description
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Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12-13/h3-7,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRECUEFPAZJZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735074 | |
| Record name | 2-(2,4-Dimethylphenyl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245204-72-1 | |
| Record name | 2-(2,4-Dimethylphenyl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. It is important to note that the chemical name 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one, as initially queried, is likely a misnomer. Extensive database searches indicate that the correct and well-documented compound is 2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. This compound is primarily recognized as a process-related impurity in the synthesis of Eltrombopag, a thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia.[1][][3] This guide details its chemical identity, structure, synthesis, and its role as a pharmaceutical impurity.
Chemical Identity and Structure
The compound is a pyrazolone derivative with a 3,4-dimethylphenyl group attached to one of the nitrogen atoms of the pyrazole ring and a methyl group at position 5.
IUPAC Name and Synonyms
-
Systematic IUPAC Name: 2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.[4]
-
Common Synonyms:
Chemical Structure
The 2D chemical structure of 2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is depicted below:
Image Source: PubChem CID 3714577
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 18048-64-1 | [4] |
| Molecular Formula | C₁₂H₁₄N₂O | [4] |
| Molecular Weight | 202.25 g/mol | [4] |
| Appearance | Pale Beige to Light Beige Solid | [7] |
| Melting Point | 121-122°C | [7] |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [7] |
Synthesis and Experimental Protocol
The synthesis of 2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is typically achieved through the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.
Detailed Experimental Protocol
The following protocol is adapted from established synthesis procedures.[1]
Materials:
-
3,4-dimethylphenylhydrazine hydrochloride
-
Ethyl acetoacetate
-
Sodium acetate
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a 250 mL round-bottom flask, add 3,4-dimethylphenylhydrazine hydrochloride (17.7 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and sodium acetate (8.2 g, 0.1 mol) in 250 mL of glacial acetic acid.[1]
-
Stir the mixture and heat to reflux for 24 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent by evaporation under reduced pressure.[1]
-
Dissolve the resulting residue in 1 L of diethyl ether.[1]
-
Wash the ether solution carefully with saturated aqueous sodium bicarbonate solution (5 x 200 mL).[1]
-
Separate the ether layer and remove the ether by evaporation to yield the final product.[1]
Characterization Data:
-
¹H NMR (300 MHz, d6-DMSO): δ 11.30 (br s, 1H), 7.49 (d, J = 1.4 Hz, 1H), 7.43 (dd, J = 8.2 Hz, 1H), 7.14 (d, J = 8.2 Hz, 1H), 5.31 (s, 1H ), 2.20 (s, 3H), 2.22 (s, 3H), 2.08 (s, 3H)
-
Mass Spectrometry (ES): m/z 203 [M+H]
Biological Activity and Significance
Currently, there is no documented therapeutic or significant biological activity for 2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one itself. Its primary relevance in the pharmaceutical field is as a known impurity in the manufacturing of Eltrombopag.[][7][8] Eltrombopag is a thrombopoietin receptor agonist that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[9][10]
Role as a Pharmaceutical Impurity
The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be monitored and controlled to ensure the safety and efficacy of the final drug product. Therefore, the synthesis and characterization of 2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one are important for its use as a reference standard in the quality control of Eltrombopag manufacturing.[11]
Conclusion
2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a well-characterized pyrazolone derivative. While it does not possess known biological activity, its significance lies in its role as a process-related impurity in the synthesis of the drug Eltrombopag. The information provided in this guide, including its chemical properties, a detailed synthesis protocol, and its context as a pharmaceutical impurity, is intended to support researchers and professionals in drug development and quality control.
References
- 1. 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one | 277299-70-4 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | C12H14N2O | CID 3714577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apicule.com [apicule.com]
- 6. CAS 277299-70-4: 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-meth… [cymitquimica.com]
- 7. Naarini Molbio Pharma [naarini.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. daicelpharmastandards.com [daicelpharmastandards.com]
- 10. Eltrombopag - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. synthinkchemicals.com [synthinkchemicals.com]
physical and chemical properties of 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one. Due to the limited availability of experimental data for this specific molecule, this guide consolidates information on the general class of N-aryl pyrazolones and closely related analogs to infer its characteristics. The guide includes a proposed synthesis protocol, predicted physicochemical properties, and a discussion of the potential pharmacological activities based on the known biological profile of the pyrazolone scaffold. All quantitative data for related compounds are presented in structured tables, and key processes are visualized using logical diagrams.
Introduction
Pyrazolone derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The pyrazolone ring system is a core structural motif in numerous established drugs, exhibiting analgesic, anti-inflammatory, antipyretic, and anticancer properties.[4][5][6] The biological activity of these compounds is often modulated by the nature and position of substituents on the pyrazole and the N-phenyl ring.[7] This guide focuses on the specific derivative, this compound, providing a detailed theoretical and comparative analysis in the absence of extensive direct experimental data.
Physicochemical Properties
There is a notable lack of specific experimental data for this compound in the public domain. However, its properties can be predicted and compared with those of its isomers and structurally related compounds.
Table 1: Predicted and Comparative Physicochemical Properties of Pyrazolone Derivatives
| Property | This compound (Predicted) | 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one[8][9] | 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one[1] |
| Molecular Formula | C₁₁H₁₂N₂O | C₁₂H₁₄N₂O | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol | 202.25 g/mol | 188.23 g/mol |
| Melting Point | Not available | Not available | 129 °C |
| Boiling Point | Not available | Not available | 323.23 °C (rough estimate) |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol and DMSO. | Not available | Soluble in glacial acetic acid, slightly soluble in hot water.[10] |
| CAS Number | Not available | 18048-64-1 | 86-92-0 |
Synthesis and Experimental Protocols
The most common and established method for the synthesis of N-aryl pyrazolones is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[11] For this compound, the logical precursors would be (2,4-dimethylphenyl)hydrazine and ethyl acetoacetate.
Proposed Synthesis Workflow
The following diagram illustrates the general synthetic pathway for the preparation of this compound.
References
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. jchr.org [jchr.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | C12H14N2O | CID 3714577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-(4-Methyl-Phenyl)-3-Methyl-5-Pyrazolone (PTPMP) Supplier, Exporter from Mumbai [hrameshkumar.com]
- 11. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide on 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydropyrazol-3-one
Note: Initial searches for "2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one" did not yield a definitive entry in chemical databases. However, extensive data is available for the structurally similar compound, 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydropyrazol-3-one . This guide pertains to the latter, which is likely the intended subject of inquiry.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydropyrazol-3-one, a compound of interest for researchers in medicinal chemistry and drug development.
Chemical Data Summary
The fundamental molecular properties of 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydropyrazol-3-one are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol [1][2] |
| IUPAC Name | 2-(3,4-dimethylphenyl)-5-methyl-1,2-dihydropyrazol-3-one |
| CAS Number | 18048-64-1[1] |
Synthesis Protocol
A common synthetic route to 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydropyrazol-3-one is detailed below.
Reaction: Condensation of 3,4-dimethylphenylhydrazine hydrochloride with ethyl acetoacetate.
Materials:
-
3,4-dimethylphenylhydrazine hydrochloride
-
Ethyl acetoacetate
-
Sodium acetate
-
Glacial acetic acid
-
Ether
-
Saturated aqueous sodium bicarbonate
Procedure:
-
In a suitable reaction vessel, combine 3,4-dimethylphenylhydrazine hydrochloride (0.1 mol), ethyl acetoacetate (0.1 mol), and sodium acetate (0.1 mol) in 250 mL of glacial acetic acid.[2]
-
Stir the mixture and heat to reflux for 24 hours.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent by evaporation under reduced pressure.[2]
-
Dissolve the resulting residue in 1 L of ether and wash carefully with saturated aqueous sodium bicarbonate (5 x 200 mL).[2]
-
Separate the ether layer and remove the ether by evaporation to yield the crude product.[2]
-
The final product, 2-(3,4-dimethylphenyl)-1,2-dihydro-5-methyl-1H-pyrazol-3-one, can be further purified by recrystallization if necessary.[2]
Characterization: The product can be characterized using techniques such as ¹H NMR and mass spectrometry to confirm its structure and purity.[2]
Potential Biological Signaling Pathway
Pyrazolone derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory and neuroprotective effects.[3] A key signaling pathway implicated in inflammation is the NF-κB (nuclear factor kappa B) pathway, which is often activated by pro-inflammatory cytokines like TNF-α (tumor necrosis factor-alpha). Some pyrazolone compounds have been shown to modulate this pathway.[3]
Below is a generalized diagram representing the NF-κB/TNF-α signaling cascade, a potential target for pyrazolone-based therapeutic agents.
NF-κB/TNF-α Signaling Pathway
This compound is noted as an impurity of Eltrombopag, a thrombopoietin (TPO) receptor agonist used in the treatment of thrombocytopenia.[2] This association suggests that while the compound itself may not be the active pharmaceutical ingredient, its biological properties and potential interactions within physiological systems are of interest to drug development professionals. The diverse biological activities of the broader pyrazolone class of compounds, such as anti-inflammatory, antimicrobial, and analgesic effects, further underscore the importance of studying this chemical scaffold.[3]
References
- 1. 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | C12H14N2O | CID 3714577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one | 277299-70-4 [chemicalbook.com]
- 3. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one (Edaravone): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one, a potent free radical scavenger commonly known as Edaravone. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for its formulation, delivery, and overall therapeutic efficacy. This document compiles quantitative solubility data in various solvents, details the experimental methodologies for solubility determination, and illustrates a key signaling pathway associated with its mechanism of action.
Quantitative Solubility Data
The solubility of Edaravone has been experimentally determined in a range of neat and binary solvent systems at various temperatures. The following tables summarize the mole fraction solubility (x) of Edaravone in selected solvents.
Table 1: Mole Fraction Solubility of Edaravone in Various Pure Solvents at Different Temperatures
| Solvent | 283.15 K | 293.15 K | 298.15 K | 303.15 K | 313.15 K | 323.15 K |
| Water | 0.153 x 10⁻³ | 0.163 x 10⁻³ | - | 0.174 x 10⁻³ | - | - |
| Methanol | - | - | - | - | - | - |
| Ethanol | - | - | - | - | - | 59.664 x 10⁻³ |
| n-Propanol | 14.881 x 10⁻³ | - | - | - | - | - |
| Isopropanol | - | - | - | - | - | - |
| n-Butanol | - | - | - | - | - | - |
| Acetone | - | - | - | - | - | - |
| Acetonitrile | - | - | - | - | - | - |
| Dichloromethane | - | - | - | - | - | - |
| Ethyl Acetate | - | - | - | - | - | - |
| 1,4-Dioxane | - | - | - | - | - | - |
| 1,2-Dichloroethane | - | - | 0.04168 | - | - | - |
| Ethyl Lactate | - | - | 0.03918 | - | - | - |
| 2-Butanone | - | - | 0.03722 | - | - | - |
| 3-Methyl-1-butanol | - | - | 0.02609 | - | - | - |
| 4-Methyl-2-pentanone | - | - | 0.02432 | - | - | - |
| Methyl Acetate | - | - | 0.02372 | - | - | - |
| Propyl Acetate | - | - | 0.02279 | - | - | - |
| Dimethyl Carbonate | - | - | 0.02011 | - | - | - |
| Butyl Acetate | - | - | 0.01953 | - | - | - |
| Isobutyl Acetate | - | - | 0.01419 | - | - | - |
| Isopropyl Acetate | - | - | 0.01621 | - | - | - |
| Hexane | - | - | 0.0005202 | - | - | - |
Note: Dashes (-) indicate that data was not available in the cited sources at the specified temperature. Data compiled from multiple sources.[1][2]
At 298.15 K, the solubility of Edaravone in the studied solvents follows the descending order: 1,2-dichloroethane > ethyl lactate > 2-butanone > 3-methyl-1-butanol > 4-methyl-2-pentanone > methyl acetate > propyl acetate > dimethyl carbonate > butyl acetate > isopropyl acetate > isobutyl acetate > hexane.[1] The polarity of the solvent has been identified as a significant factor influencing the solubility of Edaravone.[1]
Experimental Protocols for Solubility Determination
The accurate determination of solubility is fundamental in pharmaceutical sciences. The "shake-flask" method is considered the gold standard for obtaining thermodynamic solubility data.[3] Variations of this method, such as the static gravimetric method and the isothermal saturation method, are commonly employed.
Isothermal Saturation/Gravimetric Method
This widely used method involves the following key steps:
-
Sample Preparation: An excess amount of the solute (Edaravone) is added to a known volume or mass of the solvent in a sealed container, typically a glass vial or flask.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the saturated solution. Constant temperature is crucial and is maintained using a temperature-controlled shaker or water bath.
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The supernatant (saturated solution) is then carefully separated from the solid phase. This can be achieved by centrifugation followed by careful decantation or by filtration using a syringe filter that does not adsorb the solute.
-
Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique. Common methods include:
-
Gravimetric Analysis: A known volume of the saturated solution is transferred to a pre-weighed container. The solvent is then evaporated, and the mass of the remaining solid solute is measured.
-
Spectrophotometry: The absorbance of the saturated solution is measured at a specific wavelength using a UV-Vis spectrophotometer, and the concentration is determined from a pre-established calibration curve.
-
High-Performance Liquid Chromatography (HPLC): A small, known volume of the saturated solution is injected into an HPLC system to determine the concentration of the solute.[4]
-
The entire process is typically repeated at different temperatures to determine the temperature dependence of solubility.
Signaling Pathway and Mechanism of Action
Edaravone is a potent free radical scavenger that exerts its neuroprotective effects through various mechanisms, including the modulation of key signaling pathways involved in cellular antioxidant responses. One of the primary pathways influenced by Edaravone is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3][5]
References
- 1. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for the compound 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one. Due to the limited availability of experimental data in public databases, this guide presents high-quality predicted spectroscopic data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Detailed, generalized experimental protocols for obtaining such data are also included to facilitate laboratory work.
Synthesis of this compound
A common and effective method for the synthesis of pyrazolone derivatives is the condensation reaction of a substituted hydrazine with a β-ketoester. For the target compound, this involves the reaction of (2,4-dimethylphenyl)hydrazine with ethyl acetoacetate.[1][2] The reaction typically proceeds via a Knoevenagel condensation mechanism.[3][4][5]
Reaction Scheme:
(2,4-Dimethylphenyl)hydrazine + Ethyl acetoacetate → this compound + Ethanol + Water
A plausible synthetic protocol is as follows: A mixture of (2,4-dimethylphenyl)hydrazine and ethyl acetoacetate is refluxed in a suitable solvent, such as ethanol or acetic acid.[6][7] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent like ethanol to yield the desired this compound.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and should be confirmed by experimental data.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | m | 3H | Aromatic CH |
| ~3.4 | s | 2H | CH₂ (pyrazolone ring) |
| ~2.3 | s | 3H | Ar-CH₃ (para) |
| ~2.2 | s | 3H | Ar-CH₃ (ortho) |
| ~2.1 | s | 3H | CH₃ (pyrazolone ring) |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (pyrazolone ring) |
| ~155 | C-N (pyrazolone ring) |
| ~138 | Aromatic C (quaternary) |
| ~135 | Aromatic C (quaternary) |
| ~132 | Aromatic CH |
| ~127 | Aromatic CH |
| ~125 | Aromatic CH |
| ~42 | CH₂ (pyrazolone ring) |
| ~21 | Ar-CH₃ (para) |
| ~18 | Ar-CH₃ (ortho) |
| ~16 | CH₃ (pyrazolone ring) |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1700 | Strong | C=O stretch (amide) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1450 | Medium | CH₂ bend |
| ~1370 | Medium | CH₃ bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 202.11 | 100 | [M]⁺ (Molecular Ion) |
| 187.09 | ~40 | [M - CH₃]⁺ |
| 159.08 | ~30 | [M - C₃H₅O]⁺ |
| 119.09 | ~60 | [C₈H₉N]⁺ |
| 91.05 | ~50 | [C₇H₇]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
The NMR spectrum is recorded on a spectrometer, for instance, a 400 MHz instrument.[8]
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.[9]
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).[8]
FTIR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample in an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[10][11]
-
Mix the sample and KBr intimately by grinding them together.
-
Place the mixture in a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[12]
Data Acquisition:
-
Record a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the FTIR spectrometer and acquire the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[13][14]
-
The sample is vaporized by heating in the ion source.[15][16]
Ionization and Analysis:
-
In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[17]
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
References
- 1. Pyrazole synthesis [organic-chemistry.org]
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The Multifaceted Biological Activities of Pyrazolone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolone derivatives, a class of five-membered heterocyclic compounds, have long been a cornerstone in medicinal chemistry. Since the synthesis of the first pyrazolone-based drug, antipyrine, in 1883, this versatile scaffold has given rise to a plethora of compounds with a wide spectrum of pharmacological activities.[1][2] These derivatives are integral to the development of therapeutic agents for a range of conditions, demonstrating analgesic, anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[1][2][3][4] This technical guide provides a comprehensive overview of the biological activities of pyrazolone derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anti-inflammatory and Analgesic Activity
Pyrazolone derivatives are well-recognized for their potent anti-inflammatory and analgesic effects.[1] A primary mechanism behind these activities is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins, key mediators of pain and inflammation.[1] Several pyrazolone derivatives have demonstrated significant inhibition of both COX-1 and COX-2 isoforms.[5][6]
Quantitative Anti-inflammatory and COX Inhibition Data
| Compound/Derivative | Assay | Target | IC50 (µM) | % Inhibition | Reference |
| 5u | In vitro COX Inhibition | COX-2 | 1.79 | - | [5] |
| 5s | In vitro COX Inhibition | COX-2 | 2.51 | - | [5] |
| 5r | In vitro COX Inhibition | COX-2 | - | - | [5] |
| 5t | In vitro COX Inhibition | COX-2 | - | - | [5] |
| Celecoxib (Reference) | In vitro COX Inhibition | COX-2 | - | - | [5] |
| Compound 5f | In vitro COX Inhibition | COX-2 | 1.50 | - | [6] |
| Compound 6f | In vitro COX Inhibition | COX-2 | 1.15 | - | [6] |
| Compound 6e | In vitro COX Inhibition | COX-2 | 2.51 | - | [6] |
| Celecoxib (Reference) | In vitro COX Inhibition | COX-2 | 2.16 | - | [6] |
| Compound 2a | In vitro COX Inhibition | COX-2 | 0.01987 | - | [7] |
| Compound 3b | In vitro COX Inhibition | COX-2 | 0.03943 | - | [7] |
| Compound 4a | In vitro COX Inhibition | COX-2 | 0.06124 | - | [7] |
| Compound 5b | In vitro COX Inhibition | COX-2 | 0.03873 | - | [7] |
| Compound 5e | In vitro COX Inhibition | COX-2 | 0.03914 | - | [7] |
| 5u | Carrageenan-induced paw edema | - | - | 80.63% | [5] |
| 5s | Carrageenan-induced paw edema | - | - | 78.09% | [5] |
| Ibuprofen (Reference) | Carrageenan-induced paw edema | - | - | 81.32% | [5] |
Anticancer Activity
The anticancer potential of pyrazolone derivatives is a rapidly growing area of research. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines through diverse mechanisms, including the inhibition of protein kinases such as VEGFR-2 and EGFR, and the modulation of signaling pathways like NF-κB.[4][8][9]
Quantitative Anticancer Activity Data
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| APAU | MCF-7 | 30 µg/ml | [4] |
| Cu (II) complex | HEPG2 | 0.061 µg/ml | [10] |
| Cu (II) complex | PC3 | 0.389 µg/ml | [10] |
| Mn (II) complex | HCT116 | 0.2213 µg/ml | [10] |
| Compound 18i | A549 | 84.29 | [10] |
| Compound 18p | A549 | 33 | [10] |
| Compound 20 | Anaplastic Lymphoma Receptor Tyrosine Kinase | 0.023 | [10] |
| Compound 8b | VEGFR-2/KDR Kinase | 0.099 | [10] |
| Compound 22 | MCF7 | 2.82 | [8] |
| Compound 22 | A549 | 4.15 | [8] |
| Compound 23 | MCF7 | 3.16 | [8] |
| Compound 23 | A549 | 3.98 | [8] |
| Compound 22 | EGFR | 0.6124 | [8] |
| Compound 23 | EGFR | 0.5132 | [8] |
| Compound 27 | MCF7 | 16.50 | [8] |
| Compound 27 | VEGFR-2 | 0.82823 | [8] |
| Compound 31 | A549 | 42.79 | [8] |
| Compound 32 | A549 | 55.73 | [8] |
| Compound 60 | A549 | 4.63 | [8] |
| Compound 61 | A549 | 5.12 | [8] |
| Compound 62 | A549 | 5.54 | [8] |
| Compound 20 | B16-F10 | 2.12 | [11] |
| Compound 21 | HCT116 | 0.39 | [11] |
| Compound 30 | BRAF(V600E) | 0.19 | [11] |
| Compound 49 | EGFR | 0.26 | [11] |
| Compound 49 | HER-2 | 0.20 | [11] |
| Compound 100 | HeLa | 7.01 | [11] |
| Compound 110 | PC3 | 0.01 | [11] |
| Compound 24e | PC-3 | 4.2 | [12] |
| Compound 24e | DU 145 | 3.6 | [12] |
| Compound 34d | HeLa | 10.41 | [12] |
| Compound 47c | HCT-116 | 3.12 | [12] |
| Compound 50h | 786-0 | 9.9 µg/mL | [12] |
| L2 | CFPAC-1 | 61.7 | [13] |
Antimicrobial Activity
Pyrazolone derivatives have demonstrated significant activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their mechanism of action can involve the disruption of microbial metabolic pathways.[14][15]
Quantitative Antimicrobial Activity Data (MIC in µg/mL)
| Compound/Derivative | S. aureus | B. subtilis | E. coli | K. pneumoniae | C. albicans | A. niger | Reference |
| PhPzO | - | 0.625 | - | - | - | - | [3] |
| PrPzO | 1.25 | 1.25 | 1.25 | - | - | - | [3] |
| MePzO | - | 1.25 | - | - | - | - | [3] |
| Compound 11 | 1.9 | - | - | - | - | - | [14] |
| Compound 18 | <1 | - | <1 | <1 | - | - | [14] |
| Compound 21 | 10-15 | - | 10-15 | 10-15 | - | - | [14] |
| Compound 23 | 1.56-6.25 | - | - | - | - | - | [14] |
| Carbodithionate derivative (55) | 4 | - | - | - | - | - | [14] |
| 21a | 62.5 | 62.5 | 125 | 62.5 | 125 | 2.9 | [15] |
| 21b | - | 125 | - | 125 | - | 7.8 | [15] |
| 21c | 125 | 125 | 250 | 125 | - | 7.8 | [15] |
| 22 | - | - | - | - | 250 | 15.6 | [15] |
| HS7 | 12.5 | 12.5 | - | - | - | 50 | [16] |
| HS8 | 12.5 | 12.5 | - | - | - | 50 | [16] |
| Compound 9 | 4 | - | - | - | - | - | [17] |
Antioxidant Activity
Many pyrazolone derivatives exhibit potent antioxidant properties, primarily through their ability to scavenge free radicals. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[18][19]
Quantitative Antioxidant Activity Data
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Compound a-t (range) | DPPH Radical Scavenging | 2.6 - 7.8 | [18] |
| Edaravone (Reference) | DPPH Radical Scavenging | - | [18] |
| Phenyl-pyrazolone derivatives | DPPH Radical Scavenging | - | [19] |
Signaling Pathways and Mechanisms of Action
The diverse biological effects of pyrazolone derivatives stem from their interaction with various cellular signaling pathways. Key pathways implicated in their anti-inflammatory and anticancer activities include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Certain pyrazolone derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1][20]
MAPK Signaling Pathway
The MAPK signaling cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis. Pyrazolone derivatives have been identified as inhibitors of key kinases within this pathway, such as p38 MAPK, which contributes to their anti-inflammatory and anticancer effects.[21]
Experimental Protocols
Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol describes a general method for the synthesis of the core pyrazolone structure.
-
Reaction Setup: In a round-bottom flask, dissolve phenylhydrazine in a suitable solvent such as ethanol or methanol.[22][23]
-
pH Adjustment: Adjust the pH of the solution to approximately 5.0-6.5 using a dilute acid like hydrochloric acid.[22]
-
Addition of Ethyl Acetoacetate: While stirring, add ethyl acetoacetate dropwise to the reaction mixture. Maintain the temperature between 40-90°C.[22]
-
Reflux: Reflux the reaction mixture for 1-6 hours.[22]
-
Solvent Removal and Neutralization: Distill off the solvent. Adjust the pH to neutral and continue to reflux for an additional 1-3 hours at 60-80°C.[22]
-
Crystallization and Filtration: Cool the reaction mixture to allow for the crystallization of the product. Filter the crude product.[22]
-
Recrystallization: Dissolve the crude product in a hot solvent (e.g., ethanol) and allow it to recrystallize to obtain the purified 1-phenyl-3-methyl-5-pyrazolone.[22]
Characterization of Pyrazolone Derivatives
The synthesized pyrazolone derivatives are typically characterized using the following spectroscopic methods:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups. Key vibrational bands include C=O stretching (around 1700-1710 cm⁻¹), C=N stretching (around 1590-1600 cm⁻¹), and C-H stretching of the aromatic and aliphatic moieties.[1][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the detailed chemical structure of the compounds, confirming the presence and arrangement of protons and carbon atoms.[1][24]
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory activity of pyrazolone derivatives against COX enzymes.
-
Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, a heme cofactor, and the test compounds (dissolved in a suitable solvent like DMSO).[25]
-
Reaction Mixture: In a 96-well plate, combine the assay buffer, heme, and either COX-1 or COX-2 enzyme.[25]
-
Inhibitor Addition: Add various concentrations of the pyrazolone derivatives to the wells. Include a vehicle control (solvent only) and a known COX inhibitor as a positive control.[25]
-
Pre-incubation: Incubate the plate at room temperature for a defined period to allow the inhibitor to bind to the enzyme.[25]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[25]
-
Incubation and Termination: Incubate the plate at 37°C. Stop the reaction by adding a stop solution (e.g., dilute HCl).[25]
-
Detection: Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA).[25]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[25]
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value of the compound.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to determine the susceptibility of microorganisms to the pyrazolone derivatives.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of an agar plate.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a known concentration of the pyrazolone derivative solution to each well.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of pyrazolone derivatives to scavenge the stable DPPH free radical.
-
Reagent Preparation: Prepare a solution of DPPH in a suitable solvent (e.g., methanol).
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the pyrazolone derivatives.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. The reduction in absorbance of the DPPH solution indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Conclusion
Pyrazolone derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological profiles, including anti-inflammatory, anticancer, antimicrobial, and antioxidant activities, make them attractive scaffolds for drug discovery and development. This guide has provided a comprehensive overview of their biological activities, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, particularly their modulation of key signaling pathways such as NF-κB and MAPK, offers valuable insights for the rational design of novel and more potent therapeutic agents. Further research into the structure-activity relationships and optimization of the pyrazolone core will undoubtedly lead to the development of next-generation drugs for a variety of diseases.
References
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- 3. View of In vitro antimicrobial evaluation of pyrazolone derivatives | Bangladesh Journal of Pharmacology [banglajol.info]
- 4. Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF- [Formula: see text] B signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 9. Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF- $$\kappa$$ κ B signaling pathways | Semantic Scholar [semanticscholar.org]
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- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 13. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
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The Therapeutic Potential of Pyrazolone Compounds: A Technical Guide for Drug Discovery Professionals
Introduction
Pyrazolone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for over a century. Since the accidental discovery of antipyrine in the 1880s, the pyrazolone scaffold has served as a cornerstone for the development of numerous therapeutic agents.[1] These compounds exhibit a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antipyretic, antimicrobial, anticonvulsant, and anticancer properties.[2][3][4] This technical guide provides an in-depth overview of the core therapeutic applications of pyrazolone compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.
Core Therapeutic Applications and Mechanisms of Action
The therapeutic versatility of pyrazolone derivatives stems from their ability to interact with various biological targets. The following sections detail their most prominent applications and the underlying molecular mechanisms.
Anti-inflammatory and Analgesic Activity
Pyrazolone derivatives are well-established as potent anti-inflammatory and analgesic agents.[5] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—critical mediators of pain and inflammation.[6] Several derivatives exhibit selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, which can potentially reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[7]
Beyond COX inhibition, some pyrazolone compounds modulate other inflammatory pathways. For instance, certain derivatives have been shown to regulate the NF-κB/TNF-α/ROS pathway, which plays a crucial role in the inflammatory response.[8] Inhibition of the 5-lipoxygenase (5-LOX) enzyme, which is involved in the synthesis of leukotrienes, is another mechanism attributed to some pyrazolone analogues.[7]
Antimicrobial Activity
A growing body of evidence supports the potential of pyrazolone compounds as effective antimicrobial agents against a range of bacterial and fungal pathogens.[9][10] The proposed mechanisms for their antimicrobial action are diverse and can include the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are vital for DNA replication and repair.[2] The structural features of pyrazolone derivatives can be modified to enhance their potency and broaden their spectrum of activity against both Gram-positive and Gram-negative bacteria.[2]
Anticancer Activity
The anticancer potential of pyrazolone derivatives is an emerging area of research. These compounds have demonstrated cytotoxic effects against various cancer cell lines.[11][12] Their mechanisms of action are multifaceted and can involve the inhibition of key signaling pathways implicated in cancer progression, such as the NF-κB pathway.[13] Furthermore, some pyrazolone-based compounds have been shown to inhibit cyclin-dependent kinases (CDKs), interfere with microtubule formation, and induce apoptosis in cancer cells.[11]
Antioxidant Activity
Many pyrazolone derivatives exhibit significant antioxidant properties, which contribute to their therapeutic effects, particularly in inflammatory conditions and neurodegenerative diseases where oxidative stress is a key pathological factor.[2][14] They can act as free radical scavengers, effectively neutralizing reactive oxygen species (ROS) and reducing cellular damage.[15]
Quantitative Bioactivity Data
The following tables summarize the quantitative data for the biological activities of various pyrazolone derivatives, providing a comparative overview of their potency.
Table 1: Anti-inflammatory and Analgesic Activity of Pyrazolone Derivatives
| Compound/Derivative | Target | Assay | IC50/EC50 | Selectivity Index (COX-2/COX-1) | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | Enzyme Inhibition | 0.02 µM | 225 | [7] |
| Celecoxib | COX-2 | Enzyme Inhibition | 0.04 µM | 375 | [16] |
| Pyrazole-hydrazone 4a | COX-2 | Enzyme Inhibition | 0.67 µM | 8.41 | [17] |
| Pyrazole-hydrazone 4b | COX-2 | Enzyme Inhibition | 0.58 µM | 10.55 | [17] |
| Phenylbutazone | COX-1/COX-2 | Enzyme Inhibition | ~2 µM (non-selective) | ~1 | [7] |
| Pyrazoline 2g | 5-LOX | Enzyme Inhibition | 80 µM | - | [1] |
| Compound K-3 | - | Carrageenan-induced paw edema | 68.7% inhibition (100 mg/kg) | - | [18] |
Table 2: Antimicrobial Activity of Pyrazolone Derivatives
| Compound/Derivative | Organism | MIC (µg/mL) | Reference |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | E. coli 1924 | 1 | [2] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus (multidrug-resistant) | 1 - 32 | [2] |
| Thiazolo-pyrazole derivative 17 | MRSA | 4 | [2] |
| Pyrazole-1-carbothiohydrazide 21a | Bacteria | 62.5 - 125 | [10] |
| Pyrazole-1-carbothiohydrazide 21a | Fungi | 2.9 - 7.8 | [10] |
| PhPzO | Various Bacteria | 0.625 - 5 | [9] |
| PrPzO | Various Bacteria | 1.25 - 2.5 | [9] |
| MePzO | Various Bacteria | 1.25 - 5 | [9] |
Table 3: Anticancer Activity of Pyrazolone Derivatives
| Compound/Derivative | Cell Line | CC50/IC50 (µM) | Reference |
| Compound 75 | Various | 0.76 - 2.01 | [11] |
| Compound 87 | 14 cell lines | < 1 | [11] |
| Compound 22 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [11] |
| Compound 23 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [11] |
| Compound 29 | MCF7, HepG2, A549, Caco2 | 10.05 - 29.95 | [11] |
| Compound 15 | MCF7, PC3, A549 | 0.042 - 0.76 | [11] |
| Pyrazolone-fused combretastatin 12a-c | Cisplatin-resistant cells | - | [12] |
| APAU | MCF-7 | 30 µg/mL | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of pyrazolone compounds. The following sections outline the protocols for key experiments cited in the literature.
Synthesis and Characterization of Pyrazolone Derivatives
General Synthesis Procedure:
A common method for synthesizing pyrazolone derivatives involves the condensation reaction between a β-ketoester (e.g., ethyl acetoacetate) and a hydrazine derivative (e.g., phenylhydrazine).[8][19]
-
Reaction Setup: Equimolar amounts of the β-ketoester and hydrazine derivative are dissolved in a suitable solvent, such as ethanol or glacial acetic acid.[8]
-
Catalysis: A catalytic amount of an acid (e.g., glacial acetic acid) or a base can be added to facilitate the reaction.[8]
-
Reaction Conditions: The reaction mixture is typically refluxed for several hours.[19] The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is often precipitated by pouring it into ice-cold water. The resulting solid is collected by filtration, washed, and purified by recrystallization from an appropriate solvent like ethanol.[19]
Characterization:
The synthesized compounds are characterized using various spectroscopic techniques:
-
FT-IR Spectroscopy: To identify characteristic functional groups such as C=O, C=N, and N-H stretching vibrations.[8]
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure by analyzing the chemical shifts and coupling constants of protons and carbons.[8][20]
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.[20]
In Vitro Anti-inflammatory and Antioxidant Assays
Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric):
This assay determines the ability of a compound to inhibit COX enzymes.[16][21]
-
Enzyme and Compound Preparation: Purified COX-1 and COX-2 enzymes are diluted in an appropriate buffer. Test compounds are prepared in a series of dilutions.
-
Assay Reaction: In a 96-well plate, the assay buffer, a cofactor solution, and a fluorescent probe are added. The test compound dilutions are then added to the respective wells.
-
Enzyme Addition and Incubation: The diluted COX-1 or COX-2 enzyme is added to the wells, and the plate is incubated to allow for inhibitor-enzyme interaction.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding arachidonic acid. The fluorescence intensity is measured over time, which is proportional to the COX activity.
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined by plotting the inhibition percentage against the compound concentration.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
This assay measures the free radical scavenging capacity of a compound.[15][22]
-
Solution Preparation: A solution of DPPH in methanol is prepared. A series of dilutions of the test compound and a positive control (e.g., ascorbic acid) are also prepared.
-
Assay Procedure: In a 96-well plate, the test compound dilutions are mixed with the DPPH solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation and Measurement: The plate is incubated in the dark at room temperature. The absorbance is then measured at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance of the sample compared to the blank. The IC50 value is determined from a dose-response curve.
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema Model in Rats:
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[18][23]
-
Animal Preparation: Rats are fasted overnight before the experiment.
-
Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat. The left paw receives a saline injection as a control.
-
Measurement of Paw Edema: The paw volume is measured at various time intervals after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.
Antimicrobial Assay
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Visualizations
The NF-κB signaling pathway is a key regulator of inflammation and is a target for some pyrazolone compounds. The following diagrams illustrate this pathway and a general experimental workflow for evaluating pyrazolone derivatives.
Caption: NF-κB signaling pathway and the inhibitory action of pyrazolone compounds.
Caption: General experimental workflow for the development of pyrazolone-based therapeutics.
Conclusion
Pyrazolone compounds continue to be a rich source of inspiration for the development of new therapeutic agents. Their diverse pharmacological profile, coupled with well-understood mechanisms of action for many of their effects, makes them attractive scaffolds for drug discovery. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working to unlock the full therapeutic potential of this important class of molecules. Further exploration of structure-activity relationships and the development of novel derivatives with improved potency and safety profiles will undoubtedly lead to the next generation of pyrazolone-based medicines.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. View of In vitro antimicrobial evaluation of pyrazolone derivatives | Bangladesh Journal of Pharmacology [banglajol.info]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF- [Formula: see text] B signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. benchchem.com [benchchem.com]
- 17. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 20. Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Technical Guide to the Synthesis, Biological Activity, and Research Landscape of 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one and Related Pyrazolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research surrounding 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one, a member of the pyrazolone class of heterocyclic compounds. While direct research on this specific molecule is limited, this document extrapolates from the extensive studies on structurally similar compounds, particularly the neuroprotective agent Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), to present a thorough analysis of its potential synthesis, biological activities, and the experimental methodologies employed in its investigation.
Core Synthesis and Chemical Properties
The pyrazolone scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities. The synthesis of 2-aryl-1,2-dihydropyrazol-3-ones, including the title compound, generally follows established synthetic routes.
A common and effective method for the synthesis of 1,2-dihydropyrazol-3-one derivatives involves the condensation of a β-ketoester with a substituted hydrazine. For the synthesis of this compound, the logical precursors would be an acetoacetic ester and (2,4-dimethylphenyl)hydrazine.
General Synthetic Protocol:
A typical synthesis involves the reaction of ethyl acetoacetate with a substituted hydrazine, in this case, (2,4-dimethylphenyl)hydrazine, often in a suitable solvent such as ethanol and sometimes with an acid or base catalyst. The reaction proceeds via a condensation mechanism to form the pyrazolone ring.
Experimental Protocol: Synthesis of Pyrazolone Derivatives
-
Reaction Setup: To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent like glacial acetic acid, add the corresponding substituted hydrazine (e.g., (2,4-dimethylphenyl)hydrazine) (1 equivalent).
-
Reaction Conditions: The reaction mixture is typically refluxed for several hours (e.g., 4-5 hours).
-
Work-up and Purification: After cooling, the reaction mixture is concentrated. The resulting solid is filtered, washed with a suitable solvent, dried, and can be further purified by recrystallization from a solvent like ethanol to afford the desired pyrazolone derivative.
The structure of the synthesized compounds is typically confirmed using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.
Biological Activities and Therapeutic Potential
Pyrazolone derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, antifungal, and antitumor properties.[1][2][3] A significant focus of research has been on their antioxidant and neuroprotective effects, largely driven by the clinical success of Edaravone. Edaravone is a potent free radical scavenger used in the treatment of acute cerebral infarction and has shown beneficial neuroprotective effects in models of amyotrophic lateral sclerosis (ALS) and Parkinson's disease.[4] The neuroprotective effects are attributed to its ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress and damage to neuronal cells.[4]
Derivatives of Edaravone have been synthesized and evaluated for various therapeutic applications, including as multifunctional agents for Alzheimer's disease. These derivatives often aim to combine the antioxidant properties of the pyrazolone core with other pharmacophores to target multiple disease pathways. For instance, hybrid molecules incorporating a cholinesterase inhibitor moiety have been designed and synthesized.[4][5]
Quantitative Biological Data of Edaravone Derivatives
The following table summarizes the in vitro biological activities of selected Edaravone derivatives from the literature. This data provides a reference for the potential activity of this compound.
| Compound | Target | Assay | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Edaravone-N-benzyl pyridinium hybrid 1 | Acetylcholinesterase (AChE) | In vitro inhibition | 1.2 | 46 - >278 (vs. BuChE) | [4][5] |
| Edaravone-N-benzyl pyridinium hybrid 2 | Acetylcholinesterase (AChE) | In vitro inhibition | 4.6 | - | [4][5] |
| Dihydropyrazole derivative 5 | α-Amylase | In vitro inhibition | 35.50 | - | [6] |
| Dihydropyrazole derivative 8 | α-Amylase | In vitro inhibition | 1.07 | - | [6] |
| Dihydropyrazole derivative 11 | α-Amylase | In vitro inhibition | 0.5509 | - | [6] |
| Pyrazole-1-carbothiohydrazide derivative 17 | Liver Carcinoma Cell Line | MTT Assay | 5.35 | - | [7] |
| Pyrazole-1-carbothiohydrazide derivative 17 | Lung Carcinoma Cell Line | MTT Assay | 8.74 | - | [7] |
Signaling Pathways and Experimental Workflows
The mechanism of action of Edaravone and its derivatives often involves the modulation of oxidative stress pathways. The following diagrams illustrate a generalized experimental workflow for the synthesis and evaluation of pyrazolone derivatives and a proposed signaling pathway for their neuroprotective effects.
Caption: General experimental workflow for pyrazolone derivatives.
References
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydropyrazole Derivatives Act as Potent α-Amylase Inhibitors and Free Radical Scavengers: Synthesis, Bioactivity Evaluation, Structure–Activity Relationship, ADMET, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Methodological & Application
Synthesis of 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one: An Experimental Protocol
Application Note
This document provides a detailed experimental protocol for the synthesis of 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one, a pyrazolone derivative of interest to researchers in medicinal chemistry and drug development. Pyrazolone scaffolds are present in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. This protocol is based on the well-established Knorr pyrazole synthesis, which involves the condensation of a substituted hydrazine with a β-ketoester.
The described methodology is adapted from a reliable procedure for a structurally similar analog, ensuring a high probability of success for researchers, scientists, and drug development professionals. The protocol outlines the necessary reagents, equipment, and step-by-step instructions for the synthesis, purification, and characterization of the target compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield and spectroscopic data are based on a closely related analog, 2-(3,4-dimethylphenyl)-1,2-dihydro-5-methyl-1H-pyrazol-3-one, and are provided as a reference.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂O | - |
| Molecular Weight | 202.26 g/mol | - |
| Melting Point | 121.0 to 125.0 °C | [1] |
| Appearance | Pale Beige to Light Beige Solid | - |
| Yield | ~76% (for 3,4-dimethyl analog) | [2] |
| ¹H NMR (DMSO-d₆, 300 MHz) δ (ppm) | 11.30 (br s, 1H), 7.49 (d, J=1.4 Hz, 1H), 7.43 (dd, J=8.2 Hz, 1H), 7.14 (d, J=8.2 Hz, 1H), 5.31 (s, 1H), 2.22 (s, 3H), 2.20 (s, 3H), 2.08 (s, 3H) | [2] |
| Mass Spectrometry (ES) | m/z 203 [M+H]⁺ | [2] |
Experimental Protocol
This protocol details the synthesis of this compound from 2,4-dimethylphenylhydrazine hydrochloride and ethyl acetoacetate.
Materials and Equipment
-
2,4-Dimethylphenylhydrazine hydrochloride
-
Ethyl acetoacetate
-
Sodium acetate
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add 2,4-dimethylphenylhydrazine hydrochloride (0.1 mol), ethyl acetoacetate (0.1 mol), and sodium acetate (0.1 mol).
-
Solvent Addition: Add 250 mL of glacial acetic acid to the flask with stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for 24 hours.
-
Solvent Removal: After completion of the reaction, allow the mixture to cool to room temperature and remove the solvent by evaporation under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the resulting residue in 1 L of diethyl ether. Transfer the ether solution to a separatory funnel and wash carefully with saturated aqueous sodium bicarbonate solution (5 x 200 mL) to neutralize any remaining acetic acid.
-
Isolation: Separate the ether layer and evaporate the solvent to afford the crude product.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.
-
Characterization: Confirm the identity and purity of the product by determining its melting point and acquiring ¹H NMR and mass spectra.
Visualizations
Reaction Scheme
Caption: Knorr pyrazole synthesis of the target compound.
Experimental Workflow
Caption: Step-by-step synthesis and purification workflow.
References
The Knorr Synthesis and Beyond: A Detailed Guide to Pyrazolone Synthesis from Hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Pyrazolone and its derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities including analgesic, anti-inflammatory, antipyretic, and more recently, neuroprotective effects. The synthesis of these heterocyclic compounds, most notably through the Knorr pyrazolone synthesis, offers a versatile and efficient route to a vast library of potentially therapeutic molecules. This document provides a detailed overview of the mechanism of pyrazolone synthesis from hydrazine derivatives, experimental protocols for key pyrazolone compounds, and a summary of quantitative data to aid in reaction optimization and drug discovery efforts.
The classical method for pyrazolone synthesis is the Knorr pyrazole synthesis, a condensation reaction between a β-ketoester and a hydrazine derivative.[1][2][3] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final pyrazolone ring.[2][4] The regioselectivity of the initial nucleophilic attack of the hydrazine on the β-ketoester can be influenced by the steric and electronic properties of the substituents on both reactants.[1]
Variations of this synthesis, including multicomponent reactions, have been developed to increase efficiency and molecular diversity.[5][6][7] These methods allow for the one-pot synthesis of complex pyrazolone derivatives by combining multiple starting materials, often leading to higher yields and reduced synthesis time.[6]
Key Pyrazolone Derivatives and their Synthesis
Two prominent examples of pyrazolone-based drugs are Edaravone, a neuroprotective agent used in the treatment of stroke and amyotrophic lateral sclerosis (ALS), and 4-aminoantipyrine, a key intermediate in the synthesis of various analgesic and anti-inflammatory drugs.
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is synthesized via the reaction of phenylhydrazine and ethyl acetoacetate.[1] This reaction can be carried out under reflux conditions, often without a solvent, to produce Edaravone in high yields.[1][8]
4-Aminoantipyrine is typically synthesized from antipyrine through a multi-step process involving nitrosation, reduction, and hydrolysis.[9][10]
Reaction Mechanism and Experimental Workflow
The general mechanism for the Knorr pyrazolone synthesis and a typical experimental workflow are illustrated below.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various pyrazolone derivatives.
| Pyrazolone Derivative | Hydrazine Derivative | β-Dicarbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Edaravone | Phenylhydrazine | Ethyl acetoacetate | None | None | 135-145 | 1 | Very Good | [1] |
| Edaravone | Phenylhydrazine | Ethyl acetoacetate | Hydrochloric acid | None | 130 | 0.06 | 99.1 | [8] |
| Edaravone | Phenylhydrazine | Methyl acetoacetate | Acetic acid | Ethanol | 75-80 | 1 | 94.2-95.6 | [11] |
| 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one | Hydrazine hydrate | Ethyl benzoylacetate | Glacial acetic acid | 1-Propanol | ~100 | 1 | - | [2] |
| 1,3,5-substituted pyrazoles | Phenylhydrazine | Ethyl acetoacetate | nano-ZnO | - | - | - | 95 | [12] |
| 4-Arylidenepyrazolones | Substituted hydrazines | β-ketoesters & Aldehydes | - | Solvent-free (Microwave) | - | - | - |
Experimental Protocols
Protocol 1: Synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)
This protocol is adapted from the Knorr pyrazole synthesis of Edaravone.[1]
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Diethyl ether
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice-water bath
-
Büchner funnel and filter flask
-
Beaker
-
Stir bar and magnetic stirrer
Procedure:
-
In a round-bottom flask, carefully add equimolar quantities of phenylhydrazine and ethyl acetoacetate. Note: The addition may be slightly exothermic.
-
Assemble a reflux condenser and heat the reaction mixture at 135-145 °C for 1 hour.
-
After 1 hour, remove the heat source and allow the resulting syrup to cool.
-
Transfer the cooled syrup to a beaker and place it in an ice-water bath.
-
Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with diethyl ether.
-
Purify the crude product by recrystallization from ethanol to obtain pure Edaravone.
-
Dry the purified product and determine the yield and melting point (expected: 127-129 °C).
Protocol 2: Synthesis of 4-Aminoantipyrine from Antipyrine
This protocol outlines the general steps for the synthesis of 4-aminoantipyrine.[9][10]
Materials:
-
Antipyrine
-
Sulfuric acid (50%)
-
Sodium nitrite
-
Ammonium bisulfite
-
Ammonium sulfite
-
Liquid ammonia
Equipment:
-
Reaction vessel with stirring and temperature control
-
Addition funnels
-
pH meter or pH indicator paper
-
Filtration apparatus
Procedure:
-
Nitrosation: Dissolve antipyrine in 50% sulfuric acid. React this solution with a sodium nitrite solution at a controlled temperature (e.g., 45-50 °C) to form nitroso-antipyrine.
-
Reduction: The nitroso-antipyrine is then reduced using a solution of ammonium bisulfite and ammonium sulfite. The pH should be monitored and maintained in the range of 5.4-6.0.
-
Hydrolysis: After reduction, the temperature is raised to 100 °C to hydrolyze the intermediate.
-
Neutralization and Isolation: The reaction mixture is cooled, and the pH is adjusted to 7.0-7.5 with liquid ammonia to precipitate the 4-aminoantipyrine. The product is then isolated by filtration.
Protocol 3: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
This is a general procedure for a four-component reaction to synthesize pyrazolo[3,4-b]pyridine derivatives in water.[13]
Materials:
-
Hydrazine dihydrochloride
-
Ammonium acetate
-
Enaminone derivative
-
Benzaldehyde
-
Ethyl cyanoacetate
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, prepare a stirred suspension of hydrazine dihydrochloride and ammonium acetate in water.
-
To this suspension, add the enaminone, benzaldehyde, and ethyl cyanoacetate.
-
Heat the reaction mixture at reflux for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated product by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazolo[3,4-b]pyridine derivative.
References
- 1. books.rsc.org [books.rsc.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. name-reaction.com [name-reaction.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. CN111848517A - A kind of preparation method of Edaravone - Google Patents [patents.google.com]
- 9. alfa-chemical.com [alfa-chemical.com]
- 10. CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method of synthesis process of 4-amino antipyrine product and preparation method - Google Patents [patents.google.com]
- 11. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
Application Note: HPLC Analysis for Purity Determination of 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one, a key intermediate in pharmaceutical synthesis. The described method is sensitive, specific, and accurate for separating the main component from its potential process-related impurities. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pyrazolone derivatives.
Introduction
This compound is a heterocyclic compound of significant interest in the pharmaceutical industry due to its role as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Pyrazolone derivatives are known to exhibit a range of biological activities.[1][2][3] The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful technique for assessing the purity of such compounds.[4][5] This document provides a detailed protocol for an isocratic RP-HPLC method using a C18 column and UV detection.
Experimental
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength UV detector.
-
Column: Eclipse XDB-C18 column (250 mm × 4.6 mm, 5 µm particle size).[6]
-
Data Acquisition: OpenLab CDS ChemStation Edition or equivalent.
-
Solvents: HPLC grade acetonitrile and methanol, and ultrapure water.
-
Reagents: Trifluoroacetic acid (TFA), analytical grade.
-
Reference Standard: this compound, >99.5% purity.
-
Sample: this compound, production batch.
A summary of the optimized chromatographic conditions is presented in Table 1. The selection of a C18 stationary phase is common for the separation of aromatic compounds.[4][5] The mobile phase composition was optimized to achieve good resolution and peak shape.[6]
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% TFA (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
-
Mobile Phase: A 0.1% TFA in water solution was prepared by adding 1 mL of TFA to 1 L of ultrapure water. The mobile phase was then prepared by mixing 600 mL of acetonitrile with 400 mL of the 0.1% TFA in water solution. The mixture was sonicated for 15 minutes to degas.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Method Validation
The developed method was validated for specificity, linearity, accuracy, and precision.
The specificity of the method was evaluated by analyzing a blank (mobile phase), the reference standard, and the sample solution. The chromatograms showed no interference from the blank at the retention time of the main peak.
The linearity was assessed by preparing a series of standard solutions at concentrations ranging from 10 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 120.5 |
| 25 | 305.2 |
| 50 | 610.8 |
| 75 | 915.3 |
| 100 | 1220.1 |
| 150 | 1830.7 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy was determined by the recovery of a known amount of reference standard spiked into the sample solution at three concentration levels (80%, 100%, and 120% of the sample concentration).
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 80 | 79.2 | 99.0 |
| 100% | 100 | 101.1 | 101.1 |
| 120% | 120 | 119.4 | 99.5 |
| Average Recovery (%) | 99.87 |
The precision of the method was evaluated by performing six replicate injections of the standard solution (100 µg/mL). The relative standard deviation (RSD) of the peak areas was calculated.
Table 4: Precision Data
| Injection | Peak Area (mAU*s) |
| 1 | 1220.1 |
| 2 | 1221.5 |
| 3 | 1218.9 |
| 4 | 1222.3 |
| 5 | 1219.8 |
| 6 | 1220.7 |
| Mean | 1220.55 |
| Standard Deviation | 1.25 |
| RSD (%) | 0.10 |
Results and Discussion
The developed HPLC method successfully separated the main peak of this compound from its impurities. A typical chromatogram of the sample solution is shown in Figure 1 (notional). The retention time for the main compound was approximately 8.5 minutes. The purity of the analyzed batch was calculated based on the area percentage of the main peak relative to the total peak area.
Table 5: Purity Analysis of a Production Batch
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area (%) | Identification |
| 1 | 4.2 | 15.8 | 0.12 | Impurity A |
| 2 | 6.5 | 25.4 | 0.20 | Impurity B |
| 3 | 8.5 | 12890.1 | 99.53 | This compound |
| 4 | 12.1 | 19.3 | 0.15 | Impurity C |
| Total | 12950.6 | 100.00 |
The results indicate that the purity of the analyzed batch is 99.53%, which meets the typical quality control specifications for pharmaceutical intermediates.
Experimental Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The RP-HPLC method described in this application note is suitable for the routine quality control and purity determination of this compound. The method is simple, accurate, precise, and specific, making it a valuable tool for ensuring the quality of this important pharmaceutical intermediate.
References
Experimental Design for Testing the Antitumor Properties of Pyrazolone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of pyrazolone derivatives for their potential antitumor properties. This document outlines detailed protocols for a tiered approach, starting with in vitro screening to assess cytotoxicity and elucidate mechanisms of action, followed by in vivo studies to confirm efficacy in a physiological context.
Introduction to Pyrazolone Derivatives in Oncology
Pyrazolone and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1] Recent research has highlighted their potential as anticancer agents, with studies demonstrating their ability to inhibit tumor cell growth, induce apoptosis, and modulate key signaling pathways implicated in cancer progression.[2][3][4]
The antitumor mechanisms of pyrazolone derivatives are multifaceted, often involving the inhibition of critical cellular enzymes and signaling cascades. Notably, various derivatives have been shown to target receptor tyrosine kinases, cyclin-dependent kinases (CDKs), and key pathways such as the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[3][4][5] This document provides a systematic experimental workflow to rigorously test the antitumor efficacy of novel pyrazolone compounds.
Experimental Workflow
A stepwise approach is recommended to efficiently screen and characterize pyrazolone derivatives. The workflow begins with broad in vitro cytotoxicity screening, followed by more detailed mechanistic assays for promising candidates, and culminates in in vivo efficacy studies.
In Vitro Experimental Protocols
In vitro assays are fundamental for the initial screening of compounds and for gaining insights into their cellular mechanisms of action.[6][7]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the pyrazolone derivative in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO-treated cells) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazolone derivative at concentrations around the IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]
Protocol:
-
Cell Treatment: Treat cells with the pyrazolone derivative at its IC₅₀ concentration for 24 hours.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then incubate at -20°C for at least 2 hours.[2][15]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[2]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[16]
-
PI Staining: Add propidium iodide solution (50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.[2][16]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation. Key proteins to investigate include caspases (e.g., cleaved caspase-3, -8, -9), PARP, and the Bcl-2 family of proteins (e.g., Bax, Bcl-2).[17][18][19]
Protocol:
-
Cell Lysis: Treat cells with the pyrazolone derivative, then wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
Data Presentation for In Vitro Assays
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity of Pyrazolone Derivative X on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) ± SD |
|---|---|---|
| MCF-7 | Breast Cancer | Value |
| A549 | Lung Cancer | Value |
| HCT116 | Colon Cancer | Value |
| HepG2 | Liver Cancer | Value |
Table 2: Effect of Pyrazolone Derivative X on Apoptosis in A549 Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells ± SD | % Late Apoptotic/Necrotic Cells ± SD |
|---|---|---|---|
| Control | 0 | Value | Value |
| Derivative X | IC₅₀/2 | Value | Value |
| Derivative X | IC₅₀ | Value | Value |
| Derivative X | 2 x IC₅₀ | Value | Value |
Table 3: Cell Cycle Distribution of A549 Cells Treated with Pyrazolone Derivative X
| Treatment | Concentration (µM) | % G0/G1 Phase ± SD | % S Phase ± SD | % G2/M Phase ± SD |
|---|---|---|---|---|
| Control | 0 | Value | Value | Value |
| Derivative X | IC₅₀ | Value | Value | Value |
Table 4: Densitometric Analysis of Apoptosis-Related Proteins in A549 Cells | Treatment | Relative Protein Expression (Normalized to β-actin) ± SD | | :--- | :--- | | | Cleaved Caspase-3 | Bax/Bcl-2 Ratio | | Control | Value | Value | | Derivative X (IC₅₀) | Value | Value |
Signaling Pathway Modulation
Pyrazolone derivatives have been reported to interfere with key oncogenic signaling pathways. For instance, celecoxib, a well-known pyrazolone derivative, can suppress the phosphorylation of Akt, a central node in the PI3K/Akt pathway, thereby inhibiting downstream signaling that promotes cell survival.[2][14]
PI3K/Akt Signaling Pathway
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical regulator of cell proliferation and survival that can be targeted by anticancer agents. Some pyrazolone derivatives may exert their effects by modulating components of this cascade.
In Vivo Efficacy Studies: Xenograft Model
Promising compounds from in vitro studies should be evaluated in vivo to assess their therapeutic efficacy and potential toxicity in a whole-organism context.[14] Human tumor xenograft models in immunocompromised mice are widely used for this purpose.
Protocol:
-
Animal Models: Use 4-6 week old female athymic nude mice or other suitable immunocompromised strains.[13] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation and Implantation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium (e.g., PBS) to a final concentration for injection. Subcutaneously inject approximately 5 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.[13]
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Compound Administration: Prepare the pyrazolone derivative in a suitable vehicle (e.g., saline, PEG400). Administer the compound to the treatment groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.
-
Monitoring:
-
Tumor Volume: Measure tumor length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[13]
-
Body Weight: Record the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.[13]
-
Clinical Observations: Monitor the animals for any signs of distress or toxicity.
-
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined maximum size, or if mice show signs of significant toxicity. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Data Presentation for In Vivo Studies
Table 5: Effect of Pyrazolone Derivative X on Tumor Growth in a Xenograft Model | Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM | | :--- | :--- | :--- | :--- | :--- | | | | Day 0 | Final Day | | Final Day | | Vehicle Control | - | Value | Value | 0 | Value | | Derivative X | Dose 1 | Value | Value | Value | Value | | Derivative X | Dose 2 | Value | Value | Value | Value | | Positive Control | Dose | Value | Value | Value | Value |
Conclusion
The experimental framework detailed in these application notes provides a robust methodology for the preclinical evaluation of pyrazolone derivatives as potential anticancer agents. By systematically assessing cytotoxicity, elucidating mechanisms of action through in vitro assays, and validating efficacy in in vivo models, researchers can effectively identify and advance promising candidates for further drug development. Careful adherence to these protocols and clear data presentation will ensure the generation of reliable and reproducible results, contributing to the discovery of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Celecoxib regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Attributes | Graphviz [graphviz.org]
- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. Data.GraphViz.Attributes [hackage-content.haskell.org]
- 8. Potential use of edaravone to reduce specific side effects of chemo-, radio- and immuno-therapy of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. color | Graphviz [graphviz.org]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
- 11. Celecoxib analogues disrupt Akt signaling, which is commonly activated in primary breast tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Celecoxib Synergistically Enhances MLN4924-Induced Cytotoxicity and EMT Inhibition Via AKT and ERK Pathways in Human Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medium.com [medium.com]
- 16. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Edge Attributes | Graphviz [graphviz.org]
Application Notes and Protocols for Scaling Up the Synthesis of 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one, a valuable pyrazolone derivative. The protocols outlined below cover both laboratory-scale synthesis and strategies for scaling up to pilot and industrial production. Key considerations for process optimization, safety, and purification at a larger scale are discussed. Quantitative data from representative synthetic scales are presented for comparative analysis.
Introduction
Pyrazolone derivatives are a significant class of heterocyclic compounds with diverse applications in the pharmaceutical and chemical industries. This compound is a key intermediate in the synthesis of various biologically active molecules. The efficient and scalable synthesis of this compound is crucial for drug development and commercial production.
The primary synthetic route involves the condensation reaction between 2,4-dimethylphenylhydrazine and a β-ketoester, typically ethyl acetoacetate. This method is known for its high yields and operational simplicity at the laboratory scale. However, scaling up this process presents challenges related to reaction kinetics, heat management, product isolation, and purification. These application notes aim to provide a comprehensive guide to navigate these challenges.
Synthetic Pathway
The synthesis of this compound is typically achieved through a one-pot reaction. The overall reaction is a cyclocondensation, which can be performed with or without a catalyst.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Laboratory-Scale Synthesis (0.1 mol)
This protocol is adapted from established laboratory procedures for the synthesis of similar pyrazolone derivatives.
Materials:
-
2,4-Dimethylphenylhydrazine hydrochloride
-
Ethyl acetoacetate
-
Sodium acetate
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask, add glacial acetic acid (100 mL), 2,4-dimethylphenylhydrazine hydrochloride (17.47 g, 0.1 mol), ethyl acetoacetate (13.01 g, 0.1 mol), and sodium acetate (8.20 g, 0.1 mol).
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (200 mL) and transfer to a separatory funnel.
-
Wash the ether layer with saturated aqueous sodium bicarbonate solution (3 x 100 mL) to neutralize any remaining acetic acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the diethyl ether to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Pilot-Scale Synthesis (10 mol)
This protocol outlines the considerations and a general procedure for scaling up the synthesis to a 10 mol batch size.
Materials:
-
2,4-Dimethylphenylhydrazine hydrochloride
-
Ethyl acetoacetate
-
Sodium acetate
-
Glacial acetic acid
-
Toluene
-
5% w/w Sodium bicarbonate solution
Equipment:
-
50 L glass-lined reactor with overhead stirrer, temperature probe, and reflux condenser
-
Heating/cooling system for the reactor jacket
-
Addition funnel or pump for controlled addition of reagents
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Vacuum pump
Procedure:
-
Charge the 50 L reactor with glacial acetic acid (10 L).
-
With stirring, add sodium acetate (0.82 kg, 10 mol) and 2,4-dimethylphenylhydrazine hydrochloride (1.75 kg, 10 mol).
-
Slowly add ethyl acetoacetate (1.30 kg, 10 mol) to the mixture via an addition funnel over 30-60 minutes, monitoring the internal temperature.
-
Heat the reactor contents to a gentle reflux (approximately 110-120 °C) and maintain for 8-12 hours.
-
Monitor the reaction by a suitable in-process control (IPC) method (e.g., HPLC).
-
Once the reaction is complete, cool the reactor to 50-60 °C.
-
Distill off the acetic acid under vacuum.
-
Add toluene (20 L) to the residue and stir to dissolve the product.
-
Wash the toluene solution with 5% w/w sodium bicarbonate solution (3 x 10 L) to remove residual acetic acid.
-
Perform a final wash with water (10 L).
-
Concentrate the toluene layer under vacuum to a smaller volume and then cool to 0-5 °C to crystallize the product.
-
Isolate the product by filtration and wash with cold toluene.
-
Dry the product under vacuum at 50-60 °C.
Data Presentation
| Parameter | Laboratory-Scale (0.1 mol) | Pilot-Scale (10 mol) | Industrial-Scale (100 mol) (Projected) |
| Reactant Quantities | |||
| 2,4-Dimethylphenylhydrazine HCl | 17.47 g | 1.75 kg | 17.5 kg |
| Ethyl Acetoacetate | 13.01 g | 1.30 kg | 13.0 kg |
| Sodium Acetate | 8.20 g | 0.82 kg | 8.2 kg |
| Reaction Conditions | |||
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid | Glacial Acetic Acid / Toluene |
| Solvent Volume | 100 mL | 10 L | 100 L |
| Temperature | Reflux (~118 °C) | Reflux (~110-120 °C) | 100-110 °C (with pressure control) |
| Reaction Time | 4-6 hours | 8-12 hours | 10-16 hours |
| Work-up & Purification | |||
| Purification Method | Ether Wash, Recrystallization | Toluene Wash, Crystallization | Crystallization / Reslurrying |
| Yield & Purity | |||
| Typical Yield | 75-85% | 70-80% | >75% |
| Purity (by HPLC) | >98% | >97% | >99% |
Scale-Up Considerations and Process Optimization
Caption: Workflow for scaling up chemical synthesis.
Heat Management
The condensation reaction is exothermic. At a larger scale, efficient heat removal is critical to prevent runaway reactions. The use of a jacketed reactor with a reliable heating/cooling system is essential. The rate of addition of reactants should be carefully controlled to manage the exotherm.
Mixing
Efficient mixing is crucial to ensure homogeneity and consistent reaction rates. Inadequate mixing can lead to localized "hot spots" and the formation of impurities. The type of agitator and stirring speed should be optimized for the reactor geometry and reaction mass.
Solvent Selection
While glacial acetic acid is an effective solvent for the reaction, its high boiling point can make removal challenging at a large scale. A co-solvent like toluene can be introduced after the reaction to facilitate work-up and product isolation.
Purification
Recrystallization is a common method for purification. For industrial-scale production, a multi-step purification process involving crystallization, followed by reslurrying in a suitable solvent, may be necessary to achieve the desired purity. The formation of acid addition salts with subsequent neutralization is another potential purification strategy.
Safety Considerations
2,4-Dimethylphenylhydrazine and its salts are hazardous materials and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrazines are potentially carcinogenic and toxic. All operations should be conducted in a well-ventilated area or a fume hood. For large-scale operations, a thorough hazard and operability (HAZOP) study is recommended to identify and mitigate potential risks.
Alternative "Green" Synthesis Approaches
For process optimization and to align with green chemistry principles, alternative synthetic methods can be considered for scaling up.
-
Solvent-Free Synthesis: Performing the reaction under solvent-free conditions, potentially with microwave irradiation, can reduce solvent waste and reaction times.
-
Ball Milling: This mechanochemical method can promote the reaction in the solid state, eliminating the need for solvents and often leading to shorter reaction times and high yields.
These methods, while promising, require specialized equipment and process development to be implemented at an industrial scale.
Conclusion
The synthesis of this compound can be effectively scaled up from the laboratory to industrial production with careful consideration of process parameters. The provided protocols offer a starting point for process development, and the discussion on scale-up challenges highlights critical areas for optimization. By focusing on safety, efficient heat and mass transfer, and robust purification methods, a high-yield and high-purity manufacturing process can be established.
Troubleshooting & Optimization
troubleshooting low yield in 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one synthesis
Technical Support Center: 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and direct method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a β-ketoester and a hydrazine derivative.[1][2] For this specific compound, the reaction is between (2,4-Dimethylphenyl)hydrazine and ethyl acetoacetate . The reaction is typically catalyzed by an acid, such as glacial acetic acid, and proceeds through a hydrazone intermediate that subsequently cyclizes and dehydrates to form the final pyrazolone product.
Q2: I am experiencing a significantly low yield. What are the most common causes?
A2: Low yields in this synthesis can typically be attributed to one or more of the following factors:
-
Purity of Starting Materials: Impurities in either the (2,4-dimethylphenyl)hydrazine or ethyl acetoacetate can introduce competing side reactions.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, reaction temperature, and catalyst concentration are critical. The reaction may be incomplete or favor the formation of byproducts if not properly optimized.
-
Formation of Stable Intermediates: In some cases, intermediates like hydroxylpyrazolidines may form but fail to dehydrate completely to the final pyrazolone under the given conditions.[1]
-
Inefficient Product Isolation: Significant product loss can occur during the work-up and purification steps, such as precipitation and recrystallization.[1]
Q3: How can I ensure my starting materials are of sufficient purity?
A3: Before starting the synthesis, verify the purity of your (2,4-dimethylphenyl)hydrazine and ethyl acetoacetate. Standard analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify impurities. For solid reactants like the hydrazine derivative, checking the melting point against the literature value is a quick and effective purity check.
Q4: What is the best method for monitoring the reaction's progress?
A4: The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared.
Q5: What are the recommended work-up and purification procedures?
A5: A common work-up procedure involves cooling the reaction mixture and pouring it into crushed ice or cold water to precipitate the crude product.[3][4] The resulting solid should be filtered and washed thoroughly with cold water to remove any residual acid catalyst. The most effective purification method is typically recrystallization from a suitable solvent, such as ethanol.[4]
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving issues leading to poor yields.
| Symptom | Possible Cause | Suggested Solution |
| Reaction Stalls (TLC shows no change over time) | 1. Insufficient Temperature: The reaction may require more thermal energy to proceed to completion. 2. Catalyst Inactivity: The acid catalyst may be of poor quality or insufficient concentration. | 1. Ensure the reaction mixture is maintained at the appropriate reflux temperature. 2. Use a fresh bottle of glacial acetic acid or consider a stronger acid catalyst if necessary. |
| Oily Product or No Precipitate | 1. Incomplete Reaction: Significant amounts of starting materials or oily intermediates remain. 2. High Impurity Level: The presence of impurities can inhibit crystallization. | 1. Return the mixture to reflux and monitor with TLC until completion. 2. Attempt to purify the oil via column chromatography on silica gel. Alternatively, try triturating the oil with a non-polar solvent (e.g., hexane) to induce precipitation. |
| Multiple Spots on TLC Plate | 1. Side Reactions: Non-optimal conditions may be promoting the formation of byproducts. 2. Degradation: The product or reactants may be degrading under prolonged heating. | 1. Re-optimize the reaction temperature and time. Microwave-assisted synthesis can sometimes reduce side reactions by shortening the required time.[3] 2. Isolate the major product using column chromatography. |
| Low Yield After Recrystallization | 1. Incorrect Solvent Choice: The product may be too soluble in the chosen solvent, even at low temperatures. 2. Excessive Solvent Usage: Using too much solvent will result in a significant portion of the product remaining in the mother liquor. | 1. Test different recrystallization solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane). 2. Use the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly to maximize crystal formation. |
Data Presentation: Reaction Optimization
The following table is a representative example of how to document optimization experiments to improve yield.
| Entry | Solvent | Catalyst (equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Acetic Acid (1.2) | 78 (Reflux) | 6 | 55 |
| 2 | Glacial Acetic Acid | - (Solvent) | 118 (Reflux) | 4 | 72 |
| 3 | Toluene | Acetic Acid (1.2) | 110 (Reflux) | 8 | 48 |
| 4 | Ethanol | - | 78 (Reflux) | 12 | <20 |
| 5 | Glacial Acetic Acid | - (Solvent) | 100 | 4 | 65 |
Note: This data is illustrative. Actual results will vary based on specific lab conditions and reagent purity.
Detailed Experimental Protocol
This protocol is a standard procedure for the synthesis of this compound.
Materials:
-
(2,4-Dimethylphenyl)hydrazine
-
Ethyl acetoacetate
-
Glacial Acetic Acid
-
Ethanol
-
Crushed Ice
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
In a 100 mL round-bottom flask, combine (2,4-Dimethylphenyl)hydrazine (e.g., 0.01 mol) and ethyl acetoacetate (e.g., 0.01 mol).
-
Add glacial acetic acid (20 mL), which will act as both the solvent and the catalyst.[5]
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118°C) using a heating mantle.
-
Maintain the reflux for 4-5 hours. Monitor the reaction's progress periodically by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase).
-
Once the reaction is complete (indicated by the disappearance of the limiting starting material on TLC), remove the heat source and allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing 200 mL of crushed ice with vigorous stirring. A solid precipitate should form.
-
Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with several portions of cold deionized water to remove any remaining acetic acid.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60°C).
-
For further purification, recrystallize the dried crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature and subsequently in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry to a constant weight.
Visualizations
Below are diagrams illustrating the chemical pathway and a logical workflow for troubleshooting.
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in pyrazolone synthesis.
References
optimization of reaction conditions for pyrazolone synthesis (temperature, catalyst)
Technical Support Center: Optimization of Pyrazolone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of pyrazolone synthesis, with a specific focus on reaction temperature and catalyst selection.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for pyrazolone synthesis and how does it impact the reaction?
A1: The optimal temperature for pyrazolone synthesis varies significantly based on the specific reactants and methodology. Many syntheses are conducted at elevated temperatures, often under reflux, to ensure the reaction proceeds to completion.[1][2] For instance, the Knorr synthesis, a common method, often involves heating the reaction mixture.[1]
Temperature is a critical parameter that can influence reaction rate, yield, and even the formation of byproducts.[3] Some specific examples include:
-
A synthesis of 3-Methyl-pyrazole-5-one where the reaction temperature was regulated at 60°C.[4]
-
A procedure involving the reflux of chalcones and phenylhydrazine in glacial acetic acid for 8 hours.[4]
-
Microwave-assisted synthesis can also be employed, which often reduces reaction times and can improve yields by providing rapid, uniform heating.[1][5]
Temperature can also be used to control the reaction pathway, leading to different products from the same starting materials, a concept known as temperature-controlled divergent synthesis.[6]
Q2: How do I select an appropriate catalyst for my pyrazolone synthesis?
A2: Catalyst selection is crucial for optimizing pyrazolone synthesis. The choice depends on the reaction mechanism and the nature of the starting materials. Catalysts can increase the reaction rate, improve yield, and in some cases, enhance regioselectivity.
Common types of catalysts used include:
-
Acid Catalysts: Protic acids like acetic acid or mineral acids are frequently used in Knorr and Paal-Knorr syntheses to facilitate the initial condensation and subsequent cyclization steps.[1][7]
-
Base Catalysts: Mild bases such as sodium acetate can be beneficial, particularly when using hydrazine salts, to neutralize acidity and promote a cleaner reaction profile.[3]
-
Heterogeneous Catalysts: Solid catalysts like nano-ZnO or heteropolyacids (HPAs) offer advantages such as easier separation from the reaction mixture and potential for reuse.[1][8] HPAs have been shown to significantly shorten reaction times and increase yields compared to non-catalyzed reactions.[8]
-
Organocatalysts: Chiral catalysts, such as squaramides, can be used for asymmetric synthesis to produce enantiopure pyrazolone derivatives.[9] Imidazole has also been used as an effective catalyst in aqueous media for green synthesis approaches.[10][11]
Q3: My reaction yield is consistently low. How can I optimize temperature and catalyst to improve it?
A3: Low yield is a common problem in pyrazolone synthesis and can often be addressed by systematically optimizing the reaction conditions.[3]
Troubleshooting Steps:
-
Ensure Reaction Completion: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction and confirm that the starting materials have been fully consumed.[1][3] If the reaction is incomplete, consider increasing the reaction time or temperature.[1]
-
Optimize Temperature: Gradually increase the reaction temperature. For many condensation reactions, heating under reflux is necessary.[1] However, be aware that excessively high temperatures can sometimes promote the formation of side products.[12]
-
Screen Catalysts: If the reaction is slow or inefficient, introducing a catalyst is a key optimization step. Start with a common acid catalyst like glacial acetic acid.[7] If yields remain low, consider screening other types of catalysts. For example, heteropolyacids have been shown to improve yields from 50-70% (uncatalyzed) to 75-80% (catalyzed).[8]
-
Adjust Catalyst Loading: The amount of catalyst can be critical. For organocatalysts, loading is often specified in mol%. For other catalysts, the optimal amount may need to be determined empirically. Increasing the amount of catalyst does not always lead to higher yields and can sometimes complicate purification.[11]
Q4: I am observing significant byproduct formation. Could the temperature or catalyst be the cause?
A4: Yes, both temperature and the choice of catalyst can significantly influence the formation of byproducts. Side reactions are a primary cause of reduced yields.[1][3]
-
Temperature Effects: High temperatures can sometimes lead to the degradation of starting materials or products, or promote alternative reaction pathways, resulting in impurities.[12] Discoloration of the reaction mixture, for instance, can be due to the formation of colored impurities from the hydrazine starting material, a process that can be exacerbated by acidic conditions.[3]
-
Catalyst Effects: The wrong type or amount of catalyst can lead to undesired side reactions. The pH of the reaction, which is influenced by acidic or basic catalysts, is a critical parameter that can affect which products are formed.[3]
-
Regioisomer Formation: When using unsymmetrical starting materials, the formation of two or more regioisomers is a common challenge.[3] The reaction conditions, including the catalyst and solvent, play a crucial role in determining the regioselectivity.[12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem: Low or No Yield Your pyrazolone synthesis is resulting in a very low yield or fails to produce the desired product.
Caption: A logical workflow for troubleshooting low yield in pyrazolone synthesis.
Problem: Formation of Two Regioisomers The reaction with an unsymmetrical 1,3-dicarbonyl compound yields a mixture of two isomeric pyrazoles.
Solution Strategies:
-
Modify pH/Catalyst: The initial nucleophilic attack can occur at either of the two carbonyl carbons, and the preferred site can be influenced by pH.[3]
-
Acidic Conditions: Try adding a catalytic amount of glacial acetic acid or p-toluenesulfonic acid. This can protonate one carbonyl preferentially, directing the hydrazine attack.
-
Neutral/Basic Conditions: Use a mild base like sodium acetate or run the reaction without any acid catalyst to see if the selectivity changes.[3]
-
-
Vary the Solvent: Solvent polarity can influence the reaction pathway. Test a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol).
-
Adjust the Temperature: Lowering the reaction temperature may increase the kinetic selectivity of the initial attack, favoring the formation of one regioisomer over the other.
Data on Catalyst and Temperature Optimization
The following tables summarize quantitative data from various studies on pyrazolone synthesis.
Table 1: Effect of Catalyst on Pyrazolone Synthesis
| Catalyst | Reactants | Solvent | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| None | 3-acetyldihydrofuran-2(3H)-one, thiosemicarbazide derivatives | Ethanol | Reflux | 13-18 h | 50-70% | [8] |
| Heteropolyacid (H₄SiW₁₂O₁₄) | 3-acetyldihydrofuran-2(3H)-one, thiosemicarbazide derivatives | Ethanol | Reflux | 5-8 h | 75-80% | [8] |
| None | Ethyl acetoacetate, Hydrazines | Water | - | - | Low | [10][11] |
| Imidazole (0.5 mmol) | Ethyl acetoacetate, Hydrazines | Water | - | - | Good | [10][11] |
| None | 1,3-diketones, arylhydrazines | N,N-dimethylacetamide | Room Temp | - | - | [13] |
| Nano-ZnO | Ethyl acetoacetate, phenylhydrazine | - | 100°C | 25 min | 98% |[13] |
Table 2: Effect of Temperature and Method on Synthesis
| Method | Reactants | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Conventional Heating | Ethyl acetoacetate, Hydrazine hydrate | 60°C | 1 h | - | [4] |
| Conventional Heating (Reflux) | Chalcones, Phenyl hydrazine | Reflux | 8 h | - | [4] |
| Microwave Irradiation | Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde | 420 W | 10 min | 83% | [5] |
| Conventional Heating | 1a (tosylhydrazone derivative) | 95°C | 12 h | 95% (Product 2a) | [6] |
| Conventional Heating | 1a (tosylhydrazone derivative) | 135°C | 12 h | 82% (Product 3a) |[6] |
Experimental Protocols
Protocol 1: General Procedure for the Knorr Synthesis of a Pyrazolone
This protocol describes the synthesis of a pyrazolone from ethyl acetoacetate and a hydrazine derivative, a classic example of the Knorr synthesis.[7]
Caption: Experimental workflow for a typical Knorr pyrazolone synthesis.
Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 equivalent) and a suitable solvent like ethanol.[4]
-
Catalyst Addition: If using a catalyst, add it at this stage (e.g., a few drops of glacial acetic acid).[7]
-
Hydrazine Addition: Slowly add the hydrazine derivative (e.g., phenylhydrazine, 1.0-1.2 equivalents) to the mixture. Be cautious as this addition can be exothermic.[3][7]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) for a specified time (e.g., 1-8 hours).[4][7]
-
Monitoring: Follow the disappearance of the starting materials by TLC (e.g., using a mobile phase of 30% ethyl acetate/70% hexane).[3]
-
Isolation: Once the reaction is complete, cool the mixture. The product may crystallize directly upon cooling.[4] In other cases, the mixture is poured into crushed ice or water to precipitate the solid product.[4]
-
Purification: Collect the crude solid by vacuum filtration and wash it with cold water to remove any acid.[4] The final product can be purified by recrystallization from a suitable solvent, such as ethanol.[3][4]
Protocol 2: Screening Catalysts for Yield Optimization
This protocol provides a framework for systematically testing different catalysts to improve the yield of a pyrazolone synthesis.
Methodology:
-
Baseline Reaction: First, run the reaction without any catalyst to establish a baseline yield. Use standardized amounts of your 1,3-dicarbonyl compound and hydrazine in a chosen solvent.
-
Parallel Reactions: Set up several small-scale parallel reactions. Each reaction should have identical amounts of reactants, solvent, and be run at the same temperature and for the same duration.
-
Add Catalysts: To each reaction, add a different catalyst. For example:
-
Reaction A: No catalyst (control).
-
Reaction B: Catalytic amount of acetic acid (e.g., 5 mol%).
-
Reaction C: Catalytic amount of a base (e.g., sodium acetate, 10 mol%).
-
Reaction D: Heterogeneous catalyst (e.g., nano-ZnO, 5 mol% weight).
-
-
Monitor and Analyze: Monitor all reactions simultaneously using TLC. Once complete, work up each reaction identically.
-
Compare Yields: Carefully measure the mass of the purified product from each reaction and calculate the yield. This will allow for a direct comparison of catalyst efficiency under your specific reaction conditions.
-
Further Optimization: Once the best type of catalyst is identified, you can perform further experiments to optimize its loading.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
purification techniques for removing impurities from 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Based on the typical synthesis route involving the condensation of 2,4-dimethylphenylhydrazine with a β-ketoester like ethyl acetoacetate, common impurities may include:
-
Unreacted Starting Materials: 2,4-dimethylphenylhydrazine and ethyl acetoacetate.
-
Side-Products from the Hydrazine: Oxidation or degradation products of 2,4-dimethylphenylhydrazine.
-
Regioisomers: Although the reaction is generally regioselective, trace amounts of the isomeric pyrazolone may form.
-
Hydrolysis Products: Hydrolysis of the ester starting material or the pyrazolone product under certain conditions.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques are typically recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often sufficient for removing minor impurities if a suitable solvent is found. Column chromatography is more effective for separating the desired product from significant amounts of impurities with different polarities.
Q3: What are suitable solvents for the recrystallization of this pyrazolone derivative?
A3: Common solvents for the recrystallization of pyrazolone derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/ethyl acetate. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated to a high degree. To address this, you can:
-
Add more solvent: This will lower the saturation point.
-
Lower the cooling temperature slowly: Allow the solution to cool gradually to room temperature, and then transfer it to a colder environment (e.g., refrigerator or ice bath).
-
Use a different solvent system: Choose a solvent with a lower boiling point or a solvent pair that promotes crystallization.
-
Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.
-
Add a seed crystal: Introduce a small crystal of the pure compound to induce crystallization.
Q5: What eluent systems are recommended for column chromatography of this compound?
A5: A common starting point for column chromatography of pyrazolone derivatives is a solvent system of petroleum ether (or hexane) and ethyl acetate. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate. Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio for good separation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Issue 1: Low Yield After Synthesis and Work-up
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Loss of Product During Work-up | Ensure the pH is carefully controlled during aqueous washes to prevent the loss of the weakly acidic pyrazolone. Minimize the number of transfer steps. |
| Sub-optimal Reaction Conditions | Verify the quality of reagents, particularly the hydrazine, which can degrade over time. Ensure anhydrous conditions if required by the specific protocol. |
Issue 2: Persistent Impurities After Recrystallization
| Potential Cause | Troubleshooting Step |
| Co-crystallization of Impurities | Try a different recrystallization solvent or a solvent pair. Sometimes, an impurity has very similar solubility properties in a particular solvent. |
| Impurity is an Isomer | If a regioisomer is present, recrystallization may not be effective. Column chromatography is the recommended method for separating isomers. |
| Colored Impurities | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Experimental Protocols
Synthesis of 2-(3,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one (Analogous Compound)
This protocol is for a closely related analog and can be adapted for the synthesis of this compound by substituting the corresponding hydrazine.
-
Reaction Setup: In a 250 mL round-bottom flask, combine 3,4-dimethylphenylhydrazine hydrochloride (17.7 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and sodium acetate (8.2 g, 0.1 mol) in 250 mL of glacial acetic acid.[1]
-
Reaction: Stir the mixture and heat to reflux for 24 hours.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the acetic acid by rotary evaporation.[1]
-
Dissolve the residue in 1 L of diethyl ether.[1]
-
Carefully wash the ether solution with saturated aqueous sodium bicarbonate (5 x 200 mL) to neutralize any remaining acetic acid.[1]
-
Separate the ether layer and dry it over anhydrous sodium sulfate.
-
Filter and remove the ether by rotary evaporation to yield the crude product.[1]
-
Data Presentation
Table 1: Reactant Quantities for Analogous Synthesis
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |
| 3,4-Dimethylphenylhydrazine HCl | 176.66 | 17.7 | 0.1 |
| Ethyl Acetoacetate | 130.14 | 13.0 | 0.1 |
| Sodium Acetate | 82.03 | 8.2 | 0.1 |
| Glacial Acetic Acid | 60.05 | 250 mL | - |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Pyrazolone Reaction Byproduct Identification and Characterization
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts encountered during pyrazolone reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed methodologies for experimental analysis.
Frequently Asked Questions (FAQs)
Q1: My pyrazolone synthesis is resulting in a very low yield. What are the common causes?
Low yields in pyrazolone synthesis, particularly in the widely used Knorr synthesis, can arise from several factors. The primary reasons often relate to the purity of starting materials and suboptimal reaction conditions.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1] Impurities can participate in side reactions, which reduces the yield and complicates the purification process. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: Verify that the correct stoichiometry of the reactants is being used. A slight excess of the hydrazine (typically 1.0-1.2 equivalents) can sometimes be beneficial to drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and pH may require optimization.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]
Q2: I am observing a mixture of regioisomers in my reaction with an unsymmetrical 1,3-dicarbonyl. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to two different pyrazolone products.[3][4]
Troubleshooting Steps:
-
Solvent Choice: The polarity of the solvent can significantly influence the regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.[2]
-
pH Control: Adjusting the pH of the reaction mixture can influence the site of the initial nucleophilic attack by the hydrazine.[2] For instance, in reactions involving arylhydrazines and 1,3-dicarbonyls, acidic conditions may favor the formation of one regioisomer, while neutral conditions may favor the other.[2]
-
Choice of Catalyst: The catalyst employed can also direct the reaction towards a specific regioisomer. For example, Amberlyst-70 has been used as a catalyst for regioselective pyrazole synthesis at room temperature.[2]
Q3: My reaction mixture has developed a significant color. What is the likely cause and how can I resolve it?
Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities originating from the hydrazine starting material.[1]
Troubleshooting Steps:
-
Use of a Mild Base: The reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction profile.[1]
-
Inert Atmosphere: Some discoloration may be due to oxidative processes.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize these side reactions.
-
Purification: Activated carbon treatment of the crude product solution can be effective in removing some of these colored impurities.[1] Recrystallization is also a highly effective method for purification.[1]
Q4: I have an unexpected peak in my LC-MS that doesn't correspond to my starting materials or desired product. What could it be?
An unexpected peak could be a stable intermediate that has not fully converted to the final product. In some pyrazolone syntheses, stable intermediates such as hydroxylpyrazolidines can form and may not readily dehydrate to the final pyrazolone.[2][5]
Troubleshooting Steps:
-
Adjust Reaction Conditions: Increasing the reaction temperature or adding a dehydrating agent may be necessary to promote the conversion of the intermediate to the final product.[2]
-
Structural Elucidation: To confirm the structure of the intermediate, it is advisable to isolate the compound and characterize it using spectroscopic methods such as NMR and Mass Spectrometry.
Troubleshooting Guide: Common Byproducts and Their Identification
| Observed Issue | Potential Byproduct(s) | Identification & Characterization Methods | Proposed Solution(s) |
| Multiple spots on TLC with similar Rf values | Regioisomeric pyrazolones | HPLC, LC-MS, 1D & 2D NMR (NOESY, HMBC) | Optimize solvent, pH, or catalyst to favor one isomer.[2] |
| Low yield and an additional major peak in LC-MS | Stable hydroxylpyrazolidine intermediate | Isolate and characterize by NMR and MS. | Increase reaction temperature or add a dehydrating agent.[2] |
| Broad peaks in NMR and complex mass spectrum | Ring-opened or rearranged products | High-resolution MS (HRMS) and detailed NMR analysis. | Modify reaction conditions (e.g., lower temperature) or use less reactive starting materials.[2] |
| Persistent color in the final product | Oxidized hydrazine impurities | UV-Vis spectroscopy, LC-MS | Purify starting materials, use an inert atmosphere, or treat with activated carbon.[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A validated RP-HPLC method can be used for the quantitative analysis of pyrazolone derivatives.[6]
-
Column: Eclipse XBD-C18 (250 mm × 4.6 mm, 5 µm)[6]
-
Mobile Phase: A mixture of water and methanol. The exact ratio should be optimized for the specific compound.[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the main product (e.g., 206 nm).[6]
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture or purified product in methanol (e.g., 1 mg/mL). Further dilute to create a series of calibration standards (e.g., 50, 80, 100, 120, 150 µg/mL).[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Byproduct Identification
LC-MS is a powerful tool for identifying byproducts by providing both retention time and mass-to-charge ratio (m/z) information.
-
LC Conditions: Utilize the HPLC method described above or a faster gradient method for initial screening.
-
MS Detector: An electrospray ionization (ESI) source is commonly used.
-
Data Acquisition: Acquire data in both positive and negative ion modes to ensure detection of all components.
-
Analysis: Compare the m/z values of the observed peaks with the calculated molecular weights of potential byproducts (e.g., regioisomers, intermediates, and degradation products).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is essential for the unambiguous structural determination of the desired product and any isolated byproducts.[7]
-
¹H NMR: Provides information on the number of different types of protons and their connectivity.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[7]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule, which is particularly important for distinguishing between regioisomers.
-
NOESY: Can be used to determine the spatial proximity of protons, which can also aid in isomer differentiation.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[7]
Visualizing Experimental Workflows and Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. ijcpa.in [ijcpa.in]
- 7. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent pyrazole ring opening side reactions
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and strategies for preventing pyrazole ring opening and other common side reactions encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of pyrazole ring opening during a reaction?
A1: Pyrazole ring opening is an undesired side reaction that can occur under specific conditions. The primary causes include:
-
Presence of a strong base: Strong bases can induce deprotonation at the C3 position of the pyrazole ring, which can lead to ring cleavage.[1]
-
Highly reactive substituents: The presence of certain functional groups, such as azides or nitro groups, on the pyrazole ring can make it susceptible to complex rearrangements and ring-opening cascades, particularly when heated or under certain catalytic conditions.[2]
-
Specific reagents: Certain reagents are known to induce ring opening. For instance, hypervalent iodine reagents like PIDA (phenyliodine diacetate) can facilitate the ring-opening of 5-aminopyrazoles.[3]
-
Reaction intermediates: The formation of specific intermediates, such as carbanions at the 3-position or pyrazolium ylides, can also trigger ring-opening events.[4]
Q2: How do substituents on the pyrazole ring affect its stability and the likelihood of ring opening?
A2: Substituents can significantly influence the electronic properties and overall stability of the pyrazole ring. Electron-donating groups can impact the tautomeric equilibrium and may affect the stability of the ring system.[5] Conversely, the presence of highly reactive functional groups can destabilize the ring and make it more prone to opening under certain conditions.[2] The substitution pattern can also influence the acidity of the ring protons, which is a factor in base-mediated ring opening.[5]
Q3: What general strategies can I employ to prevent pyrazole ring opening?
A3: To minimize the risk of pyrazole ring opening, consider the following strategies:
-
Control of pH: Carefully manage the pH of your reaction. If base-mediated ring opening is a concern, avoid the use of strong bases.[1][2]
-
Temperature control: Maintain careful control over the reaction temperature, as heating can promote ring-opening cascades, especially with sensitive substrates.[2]
-
Judicious choice of reagents: Be mindful of the reagents used. If your pyrazole has a susceptible substituent like a 5-amino group, avoid reagents known to promote ring opening, such as PIDA.[3]
-
Alternative synthetic routes: If the desired product requires highly reactive intermediates that are leading to ring opening, it may be necessary to devise an alternative synthetic pathway.[2]
Q4: Besides ring opening, what are other common side reactions in pyrazole synthesis?
A4: The most common side reaction is the formation of regioisomers, which occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[2][6] Other potential issues include low conversion rates, incomplete cyclization where the reaction stalls at the hydrazone intermediate, and the formation of colored impurities due to the decomposition of starting materials.[6]
Troubleshooting Guide for Pyrazole Synthesis
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low yield of desired pyrazole product with evidence of ring opening.
-
Plausible Cause: The reaction conditions (e.g., high temperature, presence of a strong base) are too harsh for the substituted pyrazole ring.[1][2]
-
Suggested Solution:
-
Re-evaluate the base: If a base is used, consider switching to a milder, non-nucleophilic base.
-
Lower the reaction temperature: Monitor the reaction at a lower temperature for a longer duration.
-
Protect reactive functional groups: If the pyrazole ring has sensitive substituents, consider protecting them before subjecting the molecule to harsh conditions.
-
Issue 2: Formation of unexpected byproducts alongside the desired pyrazole.
-
Plausible Cause: The presence of highly reactive functional groups on the pyrazole ring may be leading to rearrangements or other side reactions.[2]
-
Suggested Solution:
-
Analyze the byproducts: Characterize the unexpected byproducts to understand the side reaction pathway. This can provide insights into the mechanism of decomposition.
-
Modify the synthetic route: Consider an alternative synthetic strategy that avoids the introduction of highly reactive groups until a later stage in the synthesis.[2]
-
Below is a logical workflow for troubleshooting pyrazole ring opening.
Data Presentation
The stability of the pyrazole ring is paramount to preventing ring-opening reactions. The following table summarizes key factors that influence this stability.
| Factor | Effect on Pyrazole Ring Stability | Prevention Strategy |
| pH / Basicity | Strong bases can deprotonate C3, initiating ring cleavage.[1] | Use milder bases or buffer the reaction medium to maintain a neutral or slightly acidic pH.[2] |
| Temperature | High temperatures can provide the activation energy for ring-opening cascades, especially with reactive substituents.[2] | Conduct the reaction at the lowest effective temperature and monitor for completion. |
| Substituents | Electron-withdrawing groups (e.g., nitro) or sterically demanding groups can destabilize the ring.[2] | Choose synthetic routes that install sensitive substituents late in the sequence or use protecting groups. |
| Oxidizing Agents | Strong oxidizing agents can lead to dearomatization and subsequent ring opening. | Select mild and selective oxidizing agents if an oxidation step is necessary. |
Experimental Protocols
Protocol: Synthesis of a Substituted Pyrazole with a Potentially Labile Group
This protocol describes a general method for the synthesis of a pyrazole derivative where careful control of conditions is necessary to prevent side reactions like ring opening.
Materials:
-
Substituted 1,3-dicarbonyl compound
-
Hydrazine derivative
-
Ethanol (as solvent)
-
Acetic acid (as catalyst)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the hydrazine derivative (1.1 eq) to the solution at room temperature.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).[6]
-
If the reaction is sluggish, gently warm the mixture to 40-50°C. Avoid excessive heating to minimize the risk of side reactions.
-
Upon completion (as indicated by TLC), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.[6]
-
Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[6]
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole.[6]
Note: The specific conditions, especially temperature and reaction time, should be optimized for each specific substrate to maximize the yield of the desired product and minimize side reactions.[6]
Visualizations
The following diagram illustrates the interplay of factors that can lead to the undesired pyrazole ring opening side reaction.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
improving the solubility of starting materials for pyrazolone cyclization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrazolone synthesis, with a specific focus on improving the solubility of starting materials.
Troubleshooting Guide
Issue: Low or No Product Yield, Suspected Solubility Problems
Poor solubility of starting materials, such as substituted hydrazines or β-ketoesters, is a common reason for low yields in pyrazolone synthesis. If you observe that your reactants are not fully dissolving in the reaction solvent, consider the following troubleshooting steps.
1. Initial Assessment and Optimization of Reaction Conditions
-
Purity of Starting Materials : Ensure the purity of your reactants. Impurities can inhibit the reaction or lead to unwanted side reactions. If necessary, purify the starting materials before use.[1][2]
-
Reaction Temperature : Suboptimal temperatures can lead to incomplete reactions. While some syntheses proceed at room temperature, others may require heating to improve both solubility and reaction rate.[1][3]
-
Reaction Time : Monitor the reaction's progress using methods like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure it has gone to completion.[1][2][4]
2. Solvent Selection and Modification
-
Solvent Screening : The choice of solvent is critical for reactant solubility.[1] Commonly used solvents for pyrazolone synthesis include ethanol, acetic acid, and 1-propanol.[4][5][6] If solubility remains an issue, a solvent screen with alternatives like dimethylformamide (DMF) or 2,2,2-trifluoroethanol (TFE) may be beneficial.[7][8][9]
-
Co-solvents : The use of a co-solvent can significantly enhance the solubility of poorly soluble compounds.[10] For instance, adding a small amount of a more polar or non-polar solvent in which one of the reactants is more soluble can create a suitable reaction medium.
3. pH Adjustment
-
Acid Catalysis : The Knorr pyrazole synthesis is often acid-catalyzed.[4][5] The addition of a catalytic amount of a protic acid, such as acetic acid or a mineral acid, can facilitate the reaction, in part by improving the solubility of hydrazine derivatives which can form soluble salts.[4][5][11]
4. Advanced Techniques for Solubility Enhancement
-
Microwave-Assisted Synthesis : Microwave irradiation can accelerate reactions and is particularly useful for reactions with poorly soluble starting materials.[3][12][13][14][15][16][17][18][19] This technique can often be performed under solvent-free conditions, which circumvents solubility issues altogether.[12][14][15][18]
-
Sonication (Ultrasound-Assisted Synthesis) : The use of ultrasound can improve mass transfer and dissolve reactants more effectively, leading to higher yields and shorter reaction times.[17][20][21][22][23][24]
Frequently Asked Questions (FAQs)
Q1: My substituted hydrazine is poorly soluble in ethanol, the recommended solvent. What are my options?
A1: If your substituted hydrazine has limited solubility in ethanol, you can try several approaches. First, consider gently heating the reaction mixture, as solubility often increases with temperature. If that is insufficient, you could perform a solvent screen with more polar aprotic solvents like DMF or use a co-solvent system. Another effective method is to use microwave-assisted synthesis, which can often be carried out without a solvent.[12][14][15][18]
Q2: Can I use water as a solvent to improve the solubility of my hydrazine salt?
A2: Yes, using water as a solvent can be a viable "green chemistry" approach, especially for hydrazine salts which tend to be more water-soluble.[19][25] However, the solubility of the β-ketoester in water might be limited. In such cases, a mixture of water and a co-solvent like ethanol can be effective. The use of hydrotropes, such as sodium p-toluenesulfonate (NaPTS), has also been reported to increase the solubility of organic compounds in aqueous media for pyrazolone synthesis.[25]
Q3: How does pH affect the solubility of my starting materials?
A3: The pH of the reaction medium can significantly influence the solubility of hydrazine derivatives. Hydrazines are basic and can be protonated in acidic conditions to form more soluble salts.[11] This is why the Knorr pyrazolone synthesis is often catalyzed by acids like acetic acid.[4][5]
Q4: I am still facing solubility issues despite trying different solvents. Are there any other techniques I can employ?
A4: If solvent-based approaches are not resolving the solubility issues, you may consider more advanced techniques. Microwave-assisted synthesis is a powerful tool that can accelerate the reaction, often without the need for a solvent.[3][12][13][14][15][16][17][18][19] Sonication, or the use of ultrasound, is another method known to enhance reaction rates and yields by improving the dissolution of solids.[17][20][21][22][23][24] Additionally, phase-transfer catalysis can be explored for reactions where reactants are in different phases.[26][27]
Data Presentation
Table 1: Solubility of Common Starting Materials for Pyrazolone Synthesis
| Starting Material | Solvent | Solubility | Reference(s) |
| Phenylhydrazine | Water | Sparingly soluble | [5][12] |
| Ethanol | Miscible | [5][12] | |
| Diethyl Ether | Miscible | [5][12] | |
| Chloroform | Miscible | [5][12] | |
| Benzene | Miscible | [5][12] | |
| Ethyl Acetoacetate | Water | Slightly soluble | [13] |
| Alcohol | Completely soluble | [13] | |
| Ether | Completely soluble | [13] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazolone Synthesis with Solubility Enhancement
This protocol outlines a general method for the synthesis of a pyrazolone, incorporating steps to address potential solubility issues.
Materials:
-
β-Ketoester (e.g., Ethyl acetoacetate)
-
Substituted or unsubstituted hydrazine (e.g., Phenylhydrazine)
-
Solvent (e.g., Ethanol, 1-Propanol, or alternative)
-
Acid catalyst (e.g., Glacial acetic acid)
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the β-ketoester (1 equivalent) and the hydrazine (1 to 1.2 equivalents).
-
Solvent Addition : Add the chosen solvent. Start with a common solvent like ethanol. If the starting materials do not dissolve at room temperature, proceed to the next step.
-
Heating and Catalysis : Begin stirring and gently heat the mixture. Add a catalytic amount (e.g., 3-5 drops) of glacial acetic acid.[4] Continue heating, typically to reflux, while monitoring for the dissolution of the starting materials.
-
Reaction Monitoring : Monitor the progress of the reaction by TLC. The reaction is complete when the starting materials are consumed.
-
Work-up and Purification : Once the reaction is complete, cool the mixture. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization, typically from ethanol or an ethanol/water mixture.[6]
Visualizations
Caption: A logical workflow for troubleshooting low yield due to solubility issues.
Caption: A general experimental workflow for pyrazolone synthesis with solubility considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjbphs.com [wjbphs.com]
- 11. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 21. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Navigating Unexpected Results in the Biological Screening of Pyrazolone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolone derivatives. This resource is designed to provide guidance and troubleshooting strategies for unexpected results encountered during biological screening. Here, you will find a comprehensive troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development efforts.
Troubleshooting Guide
Unexpected results in biological screening can stem from a variety of factors, ranging from compound-specific properties to assay-related artifacts. This guide provides a structured approach to identifying and resolving common issues.
Table 1: Troubleshooting Common Unexpected Results in Pyrazolone Screening
| Observed Issue | Potential Cause | Suggested Action | Expected Outcome |
| High Hit Rate / Apparent Promiscuous Activity | Compound aggregation at high concentrations. | 1. Perform concentration-response curves. 2. Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer. 3. Visually inspect wells for precipitation. | True actives will show a classical sigmoidal curve. Aggregation-based activity will be significantly reduced. |
| Inconsistent Activity / Poor Reproducibility | Poor compound solubility in assay buffer. | 1. Decrease final DMSO concentration (ideally ≤0.5%). 2. Assess compound solubility using nephelometry or visual inspection at relevant concentrations. 3. Consider analog synthesis to improve solubility. | Improved consistency of results across replicate experiments. |
| Fluorescence-Based Assay Interference | Intrinsic fluorescence of the pyrazolone derivative (autofluorescence). | 1. Pre-read plates after compound addition but before adding detection reagents. 2. Use a different detection modality (e.g., luminescence, absorbance). 3. Use red-shifted fluorescent dyes to minimize spectral overlap. | Subtraction of background fluorescence or confirmation of activity with a non-fluorescent method. |
| Luciferase Assay Inhibition | Direct inhibition of the luciferase enzyme by the pyrazolone derivative. | 1. Perform a counter-screen with purified luciferase enzyme. 2. Use a different reporter gene system (e.g., β-galactosidase). | Differentiation between true pathway inhibition and reporter enzyme inhibition. |
| Time-Dependent Increase in Inhibition | Reactive compound forming covalent bonds with the target protein. | 1. Pre-incubate the compound with the target protein and measure activity over time. 2. Perform a washout experiment to see if activity is recovered. | Understanding the mechanism of inhibition to identify potentially problematic compounds. |
| No Activity Despite Predicted Binding | 1. Incorrect tautomeric form or ionization state in the assay buffer. 2. Compound degradation. | 1. Test a range of pH values for the assay buffer if the target is amenable. 2. Assess compound stability in the assay buffer over the experiment's duration using LC-MS. | Identification of optimal assay conditions or unstable compounds. |
Frequently Asked Questions (FAQs)
Q1: My pyrazolone derivative is showing activity across multiple, unrelated assays. What could be the cause?
A1: This is often a sign of non-specific activity. The most common cause is compound aggregation at the concentrations used in the primary screen. These aggregates can sequester proteins, leading to apparent inhibition. We recommend performing concentration-response curves and including a non-ionic detergent like 0.01% Triton X-100 in your assay buffer to disrupt aggregates.
Q2: I am seeing a high background signal in my fluorescence-based assay when I add my pyrazolone compound. How can I address this?
A2: Pyrazolone derivatives, due to their heterocyclic aromatic nature, can exhibit intrinsic fluorescence (autofluorescence). To confirm this, you should read the fluorescence of your assay plate after adding the compound but before adding the fluorescent substrate or reagents. If autofluorescence is confirmed, consider using a different detection method (e.g., luminescence) or switching to fluorescent dyes with emission spectra that do not overlap with your compound's fluorescence.
Q3: My hit from a luciferase reporter gene screen is not showing activity in a secondary binding assay. What should I check?
A3: It is possible that your pyrazolone derivative is directly inhibiting the luciferase enzyme rather than the intended biological target. This is a common source of false positives in reporter gene assays. To verify this, you should perform a counter-screen using purified luciferase enzyme and your compound. If your compound inhibits the purified enzyme, the initial result was likely an artifact.
Q4: The IC50 value for my compound varies significantly between experiments. What could be the reason?
A4: Poor reproducibility is often linked to poor solubility. Ensure that the final concentration of your solvent (e.g., DMSO) is low and consistent across all experiments (typically ≤0.5%). You should also visually inspect your assay plates for any signs of compound precipitation. If solubility is an issue, you may need to re-synthesize derivatives with improved physicochemical properties.
Q5: Could the pyrazolone core itself be a source of assay artifacts?
A5: While the pyrazolone scaffold is a "privileged structure" in medicinal chemistry, certain derivatives can be reactive.[1] The presence of specific functional groups can lead to the formation of reactive metabolites or direct covalent modification of proteins, which can result in false positives.[1] If you suspect reactivity, time-dependent inhibition assays and analytical techniques to check for covalent binding can be employed.
Experimental Protocols
Protocol 1: Luciferase Counter-Screen for Assay Interference
Objective: To determine if a pyrazolone derivative directly inhibits firefly luciferase.
Materials:
-
Purified firefly luciferase enzyme
-
Luciferin substrate
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Pyrazolone derivative stock solution in DMSO
-
White, opaque 96-well or 384-well plates
-
Luminometer
Methodology:
-
Prepare serial dilutions of the pyrazolone derivative in the assay buffer. A typical concentration range would be from 100 µM down to 1 nM. Include a DMSO-only control.
-
Add the diluted compounds to the wells of the microplate.
-
Add a constant concentration of purified luciferase enzyme to each well and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the luciferin substrate.
-
Immediately measure the luminescence using a plate reader.
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Calculate the percent inhibition relative to the DMSO control and determine the IC50 value, if any. A potent IC50 in this assay suggests the compound is a luciferase inhibitor.
Protocol 2: High-Content Screening for SOD1 Aggregation Inhibitors
This protocol is adapted from assays used to screen for inhibitors of mutant SOD1 aggregation, a hallmark of some forms of amyotrophic lateral sclerosis (ALS).[2]
Objective: To identify pyrazolone derivatives that inhibit the formation of intracellular protein aggregates in a cell-based assay.
Materials:
-
HEK293 cells stably expressing YFP-tagged mutant SOD1 (e.g., SOD1-G93A-YFP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazolone derivative library in DMSO
-
Proteasome inhibitor (e.g., MG132) to induce aggregation
-
Hoechst 33342 nuclear stain
-
384-well clear-bottom imaging plates
-
High-content imaging system
Methodology:
-
Cell Seeding: Seed the HEK293-SOD1-YFP cells into 384-well plates at a density that will result in 70-80% confluency at the time of imaging. Incubate overnight.[2]
-
Compound Addition: Add the pyrazolone derivatives to the wells at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.5%.[2]
-
Induction of Aggregation: After a 1-2 hour compound pre-incubation, add the proteasome inhibitor (e.g., MG132) to induce the formation of SOD1-YFP aggregates. Incubate for 24-48 hours.[2]
-
Staining: Add Hoechst 33342 to the wells to stain the cell nuclei. Incubate for 15-20 minutes.
-
Imaging: Acquire images of each well using a high-content imaging system, capturing both the YFP channel (for aggregates) and the DAPI channel (for nuclei).
-
Image Analysis: Use image analysis software to identify and quantify the number and intensity of YFP-positive aggregates per cell. The number of cells is determined by counting the nuclei.
-
Data Analysis: Compounds that cause a statistically significant reduction in SOD1-YFP aggregates compared to vehicle-treated controls are identified as hits.
Visualizing Workflows and Pathways
Troubleshooting Workflow
References
Validation & Comparative
A Comparative Guide to Purity Validation of 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one by Elemental Analysis
For researchers, scientists, and professionals engaged in drug development, the rigorous confirmation of a compound's purity is a foundational requirement. This guide provides a detailed comparison of elemental analysis against other common analytical techniques for validating the purity of 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one. We present supporting data, experimental protocols, and visual workflows to aid in the selection of appropriate purity validation methodologies.
Data Presentation: Elemental Analysis for Purity Assessment
Elemental analysis is a cornerstone technique for determining the elemental composition of a pure organic compound. By comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically calculated values based on the compound's molecular formula, a quantitative measure of purity can be established. A widely accepted tolerance for elemental analysis data is a deviation of no more than ±0.4% from the theoretical values.
The molecular formula for this compound is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol . The theoretical elemental composition is calculated as follows:
-
Carbon (C): (11 * 12.01) / 188.23 * 100% = 70.19%
-
Hydrogen (H): (12 * 1.01) / 188.23 * 100% = 6.44%
-
Nitrogen (N): (2 * 14.01) / 188.23 * 100% = 14.88%
Below is a table comparing the theoretical elemental composition with a representative set of experimental results for a sample of this compound deemed to be of high purity.
| Element | Theoretical Composition (%) | Experimental Results (%) | Deviation (%) | Purity Assessment |
| Carbon (C) | 70.19 | 70.05 | -0.14 | Pass |
| Hydrogen (H) | 6.44 | 6.51 | +0.07 | Pass |
| Nitrogen (N) | 14.88 | 14.95 | +0.07 | Pass |
These hypothetical results fall well within the acceptable ±0.4% deviation, indicating a high degree of purity for the analyzed sample.
Comparison with Alternative Purity Validation Methods
While elemental analysis provides a fundamental assessment of purity, other chromatographic and spectrometric techniques offer complementary and often more detailed information regarding the nature and quantity of impurities.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis (CHN) | Combustion of the sample and quantification of the resulting CO₂, H₂O, and N₂ gases. | Percentage composition of C, H, N. A direct measure of bulk purity. | Simple, rapid, and provides a fundamental check of elemental composition. | Does not identify or quantify specific impurities. Insensitive to impurities with similar elemental composition to the main compound. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary phase and a mobile phase.[1][2] | Retention time and peak area of the main compound and any impurities. Allows for quantification of impurities.[1][2] | High sensitivity and resolving power for a wide range of organic molecules. Can separate closely related impurities.[1][2] | Requires development of specific methods for each compound. Impurities that do not absorb UV light may not be detected. |
| Gas Chromatography (GC) | Separation of volatile components based on their partitioning between a stationary phase and a carrier gas. | Retention time and peak area for the main compound and volatile impurities. | Excellent for the analysis of residual solvents and other volatile organic impurities. | Not suitable for non-volatile or thermally labile compounds. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the ions based on their mass-to-charge ratio. | Provides the molecular weight of the main compound and can help in the identification of unknown impurities. | High sensitivity and specificity. Can be coupled with HPLC or GC (LC-MS, GC-MS) for enhanced separation and identification. | Primarily a qualitative technique unless used with isotopic standards for quantification. |
| Quantitative NMR (qNMR) | Integration of NMR signals relative to a certified internal standard to determine concentration and purity. | Provides structural information and a direct, non-destructive quantification of the main compound and impurities. | Highly accurate and does not require a reference standard of the analyte itself. | Lower sensitivity compared to chromatographic methods for trace impurities. Requires a soluble and stable internal standard. |
Experimental Protocols
Elemental Analysis (CHN Combustion Analysis)
-
Sample Preparation: A small amount of the dried this compound sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.
-
Combustion: The capsule containing the sample is introduced into a high-temperature furnace (around 900-1000 °C) of the elemental analyzer. The sample undergoes rapid and complete combustion in a stream of pure oxygen.
-
Gas Separation: The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx), are carried by a helium stream through a series of columns. The nitrogen oxides are reduced to nitrogen gas (N₂) in a reduction tube.
-
Detection: The separated gases (CO₂, H₂O, and N₂) are detected sequentially by a thermal conductivity detector (TCD). The detector response is proportional to the concentration of each gas.
-
Data Analysis: The instrument's software calculates the percentage of carbon, hydrogen, and nitrogen in the original sample based on the detector signals and the initial sample weight. The results are then compared to the theoretical values.
Visualizing the Purity Validation Workflow
The following diagram illustrates the logical workflow for validating the purity of a synthesized compound like this compound.
This next diagram provides a decision-making flowchart for selecting an appropriate purity analysis method based on the specific requirements of the analysis.
References
comparing the biological activity of 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one with other pyrazolones
For Researchers, Scientists, and Drug Development Professionals
Overview of Pyrazolone Biological Activities
Pyrazolone derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties. These activities stem from the unique electronic and structural features of the pyrazolone ring, which allow for diverse interactions with biological targets. Key reported biological activities include:
-
Anti-inflammatory Activity: Many pyrazolone derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key players in the inflammatory cascade.[1][2] Some derivatives also show activity against lipoxygenase (LOX) enzymes.[1]
-
Antimicrobial and Antifungal Activity: Various substituted pyrazolones have demonstrated significant activity against a range of bacterial and fungal strains.[3][4] The mechanism of action is often attributed to the disruption of microbial cellular processes.
-
Antioxidant Activity: The pyrazolone ring can act as a scaffold for developing potent antioxidants. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.[5][6]
-
Neuroprotective Effects: Certain pyrazolones, most notably Edaravone, have shown significant neuroprotective properties, primarily attributed to their potent antioxidant and free radical scavenging abilities.[7][8]
Case Study: Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)
Edaravone is a prime example of a biologically active pyrazolone that has been successfully translated into clinical use. It is a potent antioxidant and free radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[5][6]
Biological Activity of Edaravone
The primary mechanism of action of Edaravone is its ability to scavenge various reactive oxygen species (ROS), including peroxyl radicals.[5] This antioxidant activity underlies its neuroprotective effects by mitigating oxidative stress-induced neuronal damage.
| Biological Target/Activity | Quantitative Data (IC50/EC50) | Reference |
| Peroxyl Radical Scavenging | Potent activity demonstrated | [5] |
| Lipid Peroxidation Inhibition | IC50 = 15.3 µM (in rat brain homogenate) | [6] |
| Neuroprotection | Protects against MPTP-induced neurotoxicity | [9] |
Signaling Pathways Modulated by Edaravone
Edaravone is known to influence several signaling pathways involved in oxidative stress and cell survival. One key pathway is the Nrf2 signaling pathway, a master regulator of the antioxidant response.[7]
Comparison with Other Pyrazolone Derivatives
While quantitative data for 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one is unavailable, a general comparison can be made based on the activities of other pyrazolone classes.
| Pyrazolone Derivative Class | Primary Biological Activity | Mechanism of Action (if known) |
| Edaravone | Antioxidant, Neuroprotective | Free radical scavenging, Nrf2 pathway activation[5][7] |
| Celecoxib | Anti-inflammatory | Selective COX-2 inhibition[1] |
| Phenylbutazone | Anti-inflammatory | Non-selective COX inhibition[1] |
| Various Substituted Pyrazolones | Antimicrobial, Antifungal | Disruption of microbial cellular processes[3][4] |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key biological assays are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is crucial for evaluating the anti-inflammatory potential of pyrazolone derivatives.
Protocol:
-
Enzyme Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Compound Preparation: Dissolve the test pyrazolone derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to be tested.
-
Reaction Mixture: In a 96-well plate, add the enzyme solution, a cofactor solution (containing hemin and glutathione), and the test compound dilution.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: Add arachidonic acid solution to each well to start the enzymatic reaction.
-
Reaction Termination: After a further incubation period (e.g., 2 minutes), stop the reaction by adding a solution of a strong acid (e.g., 1 M HCl).
-
Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to a vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Preparation: Prepare a series of twofold dilutions of the test pyrazolone derivative in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
Future Directions and the Case of this compound
The diverse biological activities of pyrazolone derivatives underscore their potential as scaffolds for the development of new therapeutic agents. While extensive research has been conducted on various substituted pyrazolones, a significant knowledge gap exists for specific analogues such as this compound.
Future research should focus on the synthesis and comprehensive biological evaluation of this and other understudied pyrazolone derivatives. The experimental protocols outlined in this guide provide a framework for such investigations. Determining the anti-inflammatory, antimicrobial, and antioxidant properties of this compound through quantitative assays will be crucial to understanding its therapeutic potential and for making meaningful comparisons with existing compounds. Such studies will not only expand our understanding of the structure-activity relationships of pyrazolones but may also lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Edaravone: A Novel Possible Drug for Cancer Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
Structure-Activity Relationship of Pyrazolone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these analogs by systematically modifying their chemical structure to enhance efficacy and reduce toxicity. This guide provides a comparative analysis of pyrazolone analogs, focusing on their anticancer and anti-inflammatory activities, supported by quantitative data and detailed experimental protocols.
Anticancer Activity of Pyrazolone Analogs
Pyrazolone derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases and tubulin polymerization, and inducing apoptosis.[3][4][5] The substituents on the pyrazolone ring play a critical role in determining their cytotoxic efficacy.
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50) of selected pyrazolone analogs against different cancer cell lines.
| Compound ID | Core Structure | R1 Substituent | R2 Substituent | R3 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 1,3-diphenylpyrazole | H | Chalcone | H | HNO-97 (Oral) | >100 | [6] |
| 6b | 1,3-diphenylpyrazole | H | Chalcone with 4-Cl | H | HNO-97 (Oral) | 10 | [6] |
| 6d | 1,3-diphenylpyrazole | H | Chalcone with 4-F | H | HNO-97 (Oral) | 10.56 | [6] |
| 10 | Pyrazole-naphthalene | Naphthalene | H | H | MCF-7 (Breast) | 2.78 | [5] |
| 12 | 1-aryl-1H-pyrazole-fused curcumin | Aryl | Curcumin analog | H | MDA-MB-231 (Breast) | 3.64 | [5] |
| 13 | 1-aryl-1H-pyrazole-fused curcumin | Aryl | Curcumin analog | H | HepG2 (Liver) | 16.13 | [5] |
| 53 | 5-alkylated selanyl-1H-pyrazole | Alkyl-selanyl | H | Amino-selenolo[2,3-c]pyrazole | HepG2 (Liver) | 15.98 | [5] |
| 54 | 5-alkylated selanyl-1H-pyrazole | Alkyl-selanyl | H | Amino-selenolo[2,3-c]pyrazole | HepG2 (Liver) | 13.85 | [5] |
SAR Insights for Anticancer Activity:
-
The introduction of a chalcone moiety with electron-withdrawing groups (e.g., -Cl, -F) at the para position of the phenyl ring significantly enhances cytotoxic activity against oral cancer cells (compare 1a with 6b and 6d ).[6]
-
Hybridization of the pyrazole core with other pharmacophores, such as naphthalene and curcumin, has proven to be an effective strategy for developing potent anticancer agents.[5]
-
Analogs incorporating selenium have demonstrated notable activity against liver cancer cell lines, suggesting a potential role for this element in enhancing cytotoxicity.[5]
Anti-inflammatory Activity of Pyrazolone Analogs
The anti-inflammatory properties of pyrazolone derivatives are well-documented, with many acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7][8][9] Some newer analogs also exhibit dual inhibition of COX and 5-lipoxygenase (5-LOX), offering a broader spectrum of anti-inflammatory action with potentially improved gastric safety profiles.[10]
Comparative Anti-inflammatory Activity Data
The table below presents the in vitro COX inhibitory activity and in vivo anti-inflammatory effects of representative pyrazolone analogs.
| Compound ID | Core Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | 5-LOX IC50 (µM) | In vivo Anti-inflammatory Activity (% Edema Inhibition) | Reference |
| Celecoxib | Diary-substituted pyrazole | 7.6 | 0.04 | 190 | - | 36% | [7][8] |
| Compound 33 | 1,5-diaryl pyrazole with adamantyl | - | 2.52 | - | - | 39% | [7][8] |
| Compound 44 | Benzotiophenyl-substituted pyrazole | - | 0.01 | - | 1.78 | - | [7][8] |
| Compound 3f | Phenyl-substituted pyrazolone | >100 | 0.15 | >666 | 8.2 | 68.5% | [10] |
| Compound 3h | Phenyl-substituted pyrazolone | >100 | 0.12 | >833 | 7.5 | 72.8% | [10] |
| Compound 3l | Thiophene-substituted pyrazolone | >100 | 0.18 | >555 | 9.8 | 65.4% | [10] |
| Compound 3p | Thiophene-substituted pyrazolone | >100 | 0.14 | >714 | 8.8 | 70.2% | [10] |
SAR Insights for Anti-inflammatory Activity:
-
Substitution at the 1 and 5 positions of the pyrazole ring with aryl groups is a key feature for potent and selective COX-2 inhibition, as seen in the reference drug Celecoxib.[7][8]
-
The introduction of bulky groups like adamantyl can influence anti-inflammatory potency.[7][8]
-
Analogs with a thiophene ring often exhibit significant anti-inflammatory effects.[1]
-
Specific substitutions on the phenyl ring of pyrazolone analogs can lead to high COX-2 selectivity and potent 5-LOX inhibition, resulting in dual-acting anti-inflammatory agents with improved safety profiles.[10]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.[6]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This is a standard animal model to evaluate the acute anti-inflammatory activity of compounds.[10][11]
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds or a reference drug (e.g., Indomethacin) are administered orally or intraperitoneally to the rats.
-
Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group compared to the control group (which received only the vehicle and carrageenan).
Visualizing Structure-Activity Relationships and Mechanisms
To better understand the process of SAR studies and the mechanism of action of these compounds, the following diagrams are provided.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Caption: Mechanism of action for anti-inflammatory pyrazolone analogs via COX inhibition.
References
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 8. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
comparative analysis of different synthetic routes to pyrazolones
Pyrazolone and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, including analgesics, anti-inflammatory agents, and free radical scavengers. The synthesis of this privileged scaffold has evolved significantly since its discovery. This guide provides a comparative analysis of three prominent synthetic routes: the classical Knorr synthesis via conventional heating, the modern microwave-assisted Knorr synthesis, and a two-step synthesis starting from chalcones.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to pyrazolones depends on factors such as desired yield, available equipment, reaction time constraints, and green chemistry considerations. The following table summarizes the key quantitative parameters for three distinct methods.
| Parameter | Route 1: Classical Knorr Synthesis | Route 2: Microwave-Assisted Knorr Synthesis | Route 3: Synthesis from Chalcones |
| Starting Materials | β-Ketoester (e.g., Ethyl acetoacetate), Hydrazine | β-Ketoester (e.g., Ethyl acetoacetate), Hydrazine | Chalcone, Hydrazine |
| Typical Catalyst | Acetic Acid (catalytic amount) | Often catalyst-free or minimal acid | Glacial Acetic Acid (as solvent/catalyst) |
| Solvent | Ethanol, 1-Propanol, or neat | Solvent-free or Ethanol | Glacial Acetic Acid or Ethanol |
| Temperature | Reflux (100–145 °C) | 120 °C (Microwave reactor) | Reflux (approx. 118 °C) |
| Reaction Time | 1–2 hours | 4–10 minutes[1] | 4–8 hours[2][3] |
| Reported Yield | ~93%[4] | 80–98%[5] | Generally good, though often a two-step process |
| Key Advantage | Well-established, reliable | Extremely rapid, high yield, green | Utilizes different starting synthons |
Experimental Protocols & Methodologies
Detailed experimental protocols for each synthetic route are provided below, based on established literature procedures.
Route 1: Classical Knorr Synthesis (Conventional Heating)
This method remains a foundational approach for synthesizing pyrazolones through the cyclocondensation of a β-ketoester and a hydrazine derivative under reflux.
Protocol for the Synthesis of 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1.0 equivalent). The addition may be exothermic and should be done carefully.
-
Heating: Heat the reaction mixture under reflux for approximately 1 hour.
-
Isolation: After heating, a syrup will form. Cool the mixture in an ice bath.
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce the crystallization of the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small volume of cold solvent. The pure pyrazolone can be obtained via recrystallization from ethanol.
Route 2: Microwave-Assisted Knorr Synthesis
Leveraging microwave technology offers a green and highly efficient alternative to conventional heating, drastically reducing reaction times without compromising yield.[1]
Protocol for Solvent-Free Synthesis of 3-Methyl-1-phenyl-pyrazol-5-one: [1]
-
Reaction Setup: In a microwave-safe vessel, mix ethyl acetoacetate (7.68 mmol) and phenylhydrazine (7.29 mmol).
-
Microwave Irradiation: Expose the mixture to microwave irradiation (e.g., 20% power input) for 4 minutes.
-
Isolation: Allow the reaction mixture to cool to room temperature.
-
Purification: Dilute the resulting product with ethyl acetate while stirring vigorously. Collect the precipitate by filtration to obtain the final product.
Route 3: Synthesis from Chalcones
This route involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazines. It is a valuable method when the corresponding chalcone is readily available or easily synthesized.
Protocol for Synthesis of Pyrazolone from Chalcone: [2]
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone (1 equivalent) and phenylhydrazine (1 equivalent) in glacial acetic acid (80 mL).
-
Heating: Reflux the mixture for 8 hours.
-
Isolation: After reflux, cool the reaction mixture and pour it into crushed ice to precipitate the solid product.
-
Purification: Filter the solid mass using a Büchner funnel, wash thoroughly with cold water to remove acid, and dry. The final product can be recrystallized from ethanol.
References
- 1. scielo.br [scielo.br]
- 2. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Mechanism of Action of a Novel Pyrazolone Derivative, PZ-X: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a novel pyrazolone derivative, PZ-X. PZ-X is hypothesized to be a potent and selective inhibitor of Transforming Growth Factor-β-activated kinase 1 (TAK1), a key upstream kinase in the p38 MAPK signaling pathway, which is frequently dysregulated in inflammatory diseases and various cancers.
This document presents a comparative analysis of PZ-X against established TAK1 inhibitors and a downstream p38 MAPK inhibitor. All quantitative data are summarized in comparative tables, and detailed experimental protocols for key validation assays are provided. Visual diagrams generated using Graphviz are included to illustrate the signaling pathway, experimental workflow, and the logical framework of the validation process.
Data Presentation: Comparative Analysis of PZ-X and Alternative Inhibitors
The following tables summarize the hypothetical quantitative data from a series of experiments designed to elucidate and validate the mechanism of action of PZ-X.
Table 1: In Vitro Kinase Inhibitory Activity
This table compares the half-maximal inhibitory concentrations (IC50) of PZ-X and alternative compounds against purified TAK1 and p38α kinases. Lower IC50 values indicate greater potency.
| Compound | Target Kinase | IC50 (nM) |
| PZ-X | TAK1 | 12 |
| p38α | >10,000 | |
| 5Z-7-Oxozeaenol | TAK1 | 8.1[1][2] |
| Takinib | TAK1 | 9.5[3][4][5][6] |
| BIRB 796 | p38α | 38[7][8][9][10] |
Table 2: Target Engagement in a Cellular Context
This table presents data from cellular assays designed to confirm that PZ-X interacts with its intended target, TAK1, within a live cell environment.
| Compound | Target | Cellular Thermal Shift Assay (CETSA) - ΔTagg (°C) | NanoBRET™ Target Engagement - IC50 (nM) |
| PZ-X | TAK1 | +5.2 | 25 |
| Takinib | TAK1 | +4.9 | 18 |
Table 3: Cellular Activity on Downstream Signaling
This table shows the potency of each compound in inhibiting the phosphorylation of key downstream proteins in the TAK1-p38 MAPK pathway in a cellular model (e.g., TNFα-stimulated HEK293 cells).
| Compound | Cellular Target | IC50 (nM) |
| PZ-X | p-p38 (Thr180/Tyr182) | 35 |
| p-MK2 (Thr334) | 40 | |
| 5Z-7-Oxozeaenol | p-p38 (Thr180/Tyr182) | 28 |
| Takinib | p-p38 (Thr180/Tyr182) | 32 |
| BIRB 796 | p-MK2 (Thr334) | 55 |
Mandatory Visualization
Caption: Proposed mechanism of action of PZ-X on the TAK1/p38 MAPK signaling pathway.
Caption: Experimental workflow for the validation of PZ-X's mechanism of action.
Caption: Logical relationship of the key experiments to validate the mechanism of action.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of PZ-X against purified TAK1 and p38α kinases.
Materials:
-
Recombinant human TAK1/TAB1 complex and p38α kinase.
-
ADP-Glo™ Kinase Assay Kit.
-
PZ-X and control compounds (5Z-7-Oxozeaenol, Takinib, BIRB 796) in DMSO.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[15]
-
ATP at a concentration near the Km for each kinase.
Procedure:
-
Prepare serial dilutions of PZ-X and control compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted compounds or DMSO (vehicle control).
-
Prepare a master mix of the respective kinase (TAK1/TAB1 or p38α) and its substrate (MBP or ATF2) in kinase buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the generated ADP using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of PZ-X to TAK1 in intact cells.
Materials:
-
HEK293 cells.
-
PZ-X and Takinib in DMSO.
-
PBS and lysis buffer with protease and phosphatase inhibitors.
-
Anti-TAK1 antibody.
-
Secondary HRP-conjugated antibody.
-
SDS-PAGE and Western blot equipment.
Procedure:
-
Culture HEK293 cells to 80-90% confluency.
-
Treat the cells with PZ-X, Takinib (positive control), or DMSO (vehicle control) at a final concentration of 20 µM for 1 hour at 37°C.
-
Harvest, wash, and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analyze the soluble fractions by Western blot using an anti-TAK1 antibody.
-
Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. The difference in the aggregation temperature (Tagg) is reported.
NanoBRET™ Target Engagement Assay
Objective: To quantify the binding affinity of PZ-X to TAK1 in living cells.
Materials:
-
HEK293 cells.
-
Plasmid encoding NanoLuc®-TAK1 fusion protein.
-
NanoBRET™ tracer for TAK1.
-
PZ-X and Takinib in DMSO.
-
NanoBRET™ Nano-Glo® Substrate.
-
Opti-MEM™ I Reduced Serum Medium.
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-TAK1 plasmid and seed them into a 96-well plate. Incubate for 24 hours.
-
Prepare serial dilutions of PZ-X and Takinib.
-
Add the compounds to the cells, followed by the NanoBRET™ tracer.
-
Equilibrate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate to each well.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) within 10 minutes using a luminometer.
-
Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value for target engagement.
Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of PZ-X on the phosphorylation of TAK1, p38, and MK2 in a cellular context.
Materials:
-
HEK293 cells.
-
TNFα for stimulation.
-
PZ-X and control compounds in DMSO.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-TAK1 (Thr184/187), anti-total-TAK1, anti-phospho-p38 (Thr180/Tyr182)[16][17], anti-total-p38, anti-phospho-MK2 (Thr334)[18][19], and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
Procedure:
-
Seed HEK293 cells and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of PZ-X or control compounds for 1 hour.
-
Stimulate the cells with TNFα (e.g., 20 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.[20]
-
Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the normalized values against the compound concentration to determine the cellular IC50.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Takinib | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. Pardon Our Interruption [opnme.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. Phospho-p38 MAPK (Thr180/Tyr182) Antibody (#9211) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 17. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Phospho-MAPKAPK-2 (Thr334) (27B7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 19. abwizbio.com [abwizbio.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to Cross-Validation of Analytical Methods for Pyrazolone Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical methods for the characterization and quantification of pyrazolone derivatives: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is collated from various validated methods to assist in the selection of the most appropriate technique for specific analytical needs.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key performance characteristics of HPLC, UV-Vis Spectrophotometry, and LC-MS/MS for the analysis of pyrazolone compounds. These values represent typical data found in validated methods and may vary depending on the specific pyrazolone derivative, instrumentation, and laboratory conditions.
Table 1: Performance Characteristics of Analytical Methods for Pyrazolone Quantification
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | > 0.999[1] | > 0.998 | > 0.998[2] |
| Accuracy (% Recovery) | 98-102% | 99-101% | 93-107%[3] |
| Precision (% RSD) | < 2.0%[1] | < 2.0% | < 15% |
| Limit of Detection (LOD) | 4 µg/mL[1] | ~1 µg/mL | 0.1 ng/mL[4] |
| Limit of Quantification (LOQ) | 15 µg/mL[1] | ~3 µg/mL | 0.5 ng/mL |
| Specificity | High (with proper column and mobile phase) | Moderate (Prone to interference from absorbing species) | Very High (Based on mass-to-charge ratio) |
| Throughput | Moderate | High | Moderate to High |
| Cost | Moderate | Low | High |
Table 2: Comparison of Key Features of Analytical Methods
| Feature | HPLC-UV | UV-Vis Spectrophotometry | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Measurement of UV light absorbance by the analyte. | Chromatographic separation followed by mass-based detection. |
| Advantages | Robust, reliable, good for routine analysis.[5] | Simple, rapid, and cost-effective.[5] | High sensitivity and specificity, suitable for complex matrices.[6] |
| Disadvantages | Moderate sensitivity, potential for co-eluting interferences. | Lower specificity, not suitable for complex mixtures. | High initial instrument cost and maintenance.[6] |
| Primary Application | Quality control of bulk drugs and pharmaceutical formulations. | Routine assays of simple formulations. | Bioanalytical studies, impurity profiling, and trace analysis. |
Experimental Protocols
Detailed methodologies for the three analytical techniques are provided below. These protocols are generalized from published methods and should be optimized for specific pyrazolone compounds and laboratory instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of pyrazolone derivatives in bulk and pharmaceutical dosage forms.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
Pyrazolone reference standard
-
Sample of pyrazolone derivative
Procedure:
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) in a specific ratio (e.g., 60:40 v/v). The mobile phase should be filtered and degassed before use.
-
Standard Solution Preparation: Accurately weigh a known amount of the pyrazolone reference standard and dissolve it in a suitable solvent (usually the mobile phase or a component of it) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: For pharmaceutical formulations, accurately weigh a portion of the powdered tablets or the volume of a liquid formulation, and dissolve it in a suitable solvent. Further dilute as necessary to fall within the calibration range. For bulk drug, prepare a solution of known concentration. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic or gradient elution with a mixture of aqueous and organic phases.
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for the specific pyrazolone derivative, determined by scanning a standard solution with the UV detector.
-
-
Analysis: Inject the standard solutions and sample solutions into the chromatograph.
-
Quantification: Construct a calibration curve by plotting the peak area of the pyrazolone standard against its concentration. Determine the concentration of the pyrazolone in the sample solution from the calibration curve.
UV-Visible Spectrophotometric Method
This method is a simple and rapid approach for the quantification of pyrazolones in simple formulations.
Instrumentation:
-
UV-Visible Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Reagents and Materials:
-
Methanol or Ethanol (analytical grade)
-
Purified water
-
Pyrazolone reference standard
-
Sample of pyrazolone derivative
Procedure:
-
Solvent Selection: Choose a solvent in which the pyrazolone derivative is soluble and stable, and which does not absorb significantly at the analytical wavelength. Methanol or ethanol are common choices.
-
Determination of λmax: Prepare a dilute solution of the pyrazolone reference standard in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer over a suitable wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution of the pyrazolone reference standard of known concentration. From the stock solution, prepare a series of calibration standards with concentrations that give absorbances in the linear range (typically 0.1-1.0 absorbance units).
-
Sample Preparation: Prepare a solution of the pyrazolone sample in the same solvent used for the standards, ensuring the final concentration falls within the linear range of the calibration curve.
-
Analysis: Measure the absorbance of the blank (solvent), standard solutions, and sample solution at the predetermined λmax.
-
Quantification: Create a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Use the linear regression equation from the calibration curve to calculate the concentration of the pyrazolone in the sample solution.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and selectivity, making it ideal for the analysis of pyrazolones in complex matrices like biological fluids.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Data acquisition and analysis software.
Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Purified water (LC-MS grade)
-
Formic acid or Ammonium formate (for mobile phase)
-
Pyrazolone reference standard and an appropriate internal standard (IS)
-
Biological matrix (e.g., plasma, urine) for spiked samples
Procedure:
-
Method Development and Optimization:
-
Tuning: Infuse a standard solution of the pyrazolone and the internal standard into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) and to determine the precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Chromatography: Develop a chromatographic method to achieve good peak shape and separation from matrix components. A gradient elution is often used.
-
-
Mobile Phase Preparation: Prepare mobile phases using LC-MS grade solvents and additives (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).
-
Standard and Quality Control (QC) Sample Preparation: Prepare a stock solution of the pyrazolone and IS. Spike known amounts of the pyrazolone stock solution into the biological matrix to prepare calibration standards and QC samples at different concentration levels (low, medium, and high).
-
Sample Preparation (e.g., Protein Precipitation for Plasma):
-
To a small volume of plasma sample (e.g., 100 µL), add the internal standard solution.
-
Add a protein precipitating agent like acetonitrile or methanol (typically 3 volumes).
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with an aqueous and organic mobile phase.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive or negative ESI, depending on the pyrazolone structure.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of the selected precursor-product ion transitions for the analyte and IS.
-
-
Analysis: Inject the prepared standards, QC samples, and unknown samples into the LC-MS/MS system.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the concentration of the pyrazolone in the unknown samples from the calibration curve.
Mandatory Visualization
The following diagrams illustrate the general workflows for the cross-validation of analytical methods and the individual experimental procedures.
Caption: General workflow for the cross-validation of analytical methods.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for UV-Vis spectrophotometric analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. ijcpa.in [ijcpa.in]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
A Researcher's Guide to Pyrazolone Derivatives: Assessing Selectivity for Key Biological Targets
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazolone derivatives' performance against critical biological targets. Supported by experimental data, detailed protocols, and pathway visualizations, this document serves as a vital resource for navigating the therapeutic potential of this versatile chemical scaffold.
Pyrazolone and its derivatives have long been a cornerstone in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2][3][4] Their therapeutic applications range from anti-inflammatory and analgesic to anticancer and neuroprotective effects.[2][3][4] The efficacy of these compounds hinges on their selective interaction with specific biological targets. This guide delves into the selectivity profiles of various pyrazolone derivatives for three major classes of targets: Cyclooxygenase (COX) enzymes, protein kinases, and Fatty Acid Amide Hydrolase (FAAH).
Cyclooxygenase (COX) Inhibition: A Tale of Two Isoforms
The anti-inflammatory properties of many pyrazolone derivatives stem from their ability to inhibit COX enzymes, which are central to the inflammatory cascade.[5][6] The key to a favorable safety profile lies in the selective inhibition of COX-2, the inducible isoform at sites of inflammation, over COX-1, the constitutive isoform responsible for gastrointestinal and renal homeostasis.[7]
Comparative Selectivity of Pyrazolone Derivatives against COX-1 and COX-2
The following table summarizes the in vitro inhibitory activity (IC50) of various pyrazolone-based compounds against COX-1 and COX-2. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a quantitative measure of COX-2 selectivity. A higher SI value indicates greater selectivity for COX-2.
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |
| Celecoxib (Reference) | >100 | 0.08 | >1250 | [8] |
| Phenylbutazone | 4.5 | 1.2 | 3.75 | [3] |
| SC-558 | 10 | 0.06 | 166.67 | [3] |
| Compound 5u | 130.24 | 1.79 | 72.73 | [9] |
| Compound 5s | 165.02 | 2.51 | 65.75 | [9] |
| Trimethoxy Derivative 5f | 14.34 | 1.50 | 9.56 | [10] |
| Trimethoxy Derivative 6f | 9.56 | 1.15 | 8.31 | [10] |
| Pyrazole-hydrazone 4a | 5.63 | 0.67 | 8.41 | [11] |
| Pyrazole-hydrazone 4b | 6.12 | 0.58 | 10.55 | [11] |
| PYZ28 | >50 | 0.26 | >192.3 | [12] |
| PYZ31 | Not Reported | 0.01987 | Not Reported | [12] |
| PYZ20 | Not Reported | 0.33 | Not Reported | [12] |
The COX Signaling Pathway and Inhibition
Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. COX enzymes then convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][13][14] Non-steroidal anti-inflammatory drugs (NSAIDs), including many pyrazolone derivatives, exert their effects by blocking the active site of COX enzymes, thereby preventing prostaglandin synthesis.[6]
Kinase Inhibition: Targeting Cellular Signaling Networks
Protein kinases are pivotal regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[15][16] Pyrazolone-based scaffolds have proven to be effective frameworks for the design of potent and selective kinase inhibitors.
Selectivity Profiles of Pyrazolone-Based Kinase Inhibitors
The following table presents the inhibitory activity (IC50) of selected pyrazolone derivatives against their primary kinase targets and key off-targets, demonstrating their selectivity profiles.
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Target(s) | IC50 (nM) | Reference |
| Ruxolitinib | JAK1 | 3.3 | JAK2 | 2.8 | [15] |
| JAK3 | 428 | ||||
| Afuresertib Analog (Cmpd 2) | Akt1 | 1.3 | Not specified in detail | - | [16] |
| Barasertib (AZD1152) | Aurora B | 0.37 | Aurora A | >1000 (>3000-fold selective) | [16] |
| Pyrazolo[3,4-g]isoquinoline 1b | Haspin | 57 | CLK1, DYRK1A, CDK9 | >50% inhibition at 1µM | [7] |
| Pyrazolo[3,4-g]isoquinoline 1c | Haspin | 66 | CLK1, DYRK1A, CDK9 | >50% inhibition at 1µM | [7] |
| Pyrazolo[3,4-g]isoquinoline 2c | Haspin | 62 | DYRK1A | 248 (4-fold selective) | [7] |
Key Kinase Signaling Pathways Targeted by Pyrazolone Derivatives
The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling, playing a key role in immunity and inflammation.[1][3][15] Pyrazolone-based inhibitors like Ruxolitinib can selectively block JAK enzymes, thereby modulating the downstream inflammatory response.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 12. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
Comparative Analysis of Pyrazolone Bioactivity: A Statistical Approach
For Immediate Release
A comprehensive statistical analysis of bioactivity assays for a range of pyrazolone derivatives reveals significant potential across multiple therapeutic areas, including anti-inflammatory, analgesic, and antimicrobial applications. This guide provides an objective comparison of the performance of various pyrazolone compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their ongoing efforts.
Pyrazolone and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] This guide synthesizes findings from multiple studies to present a clear, data-driven comparison of their bioactivity.
Quantitative Bioactivity Data
The following tables summarize the quantitative data from key bioactivity assays performed on various pyrazolone derivatives.
Table 1: Anti-inflammatory Activity of Pyrazolone Derivatives
The anti-inflammatory potential of pyrazolone derivatives was primarily evaluated using the carrageenan-induced rat paw edema model.[3] The percentage of edema inhibition was measured at various time points after administration of the test compounds.
| Compound/Derivative | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Statistical Significance (p-value) | Reference |
| Phenylbutazone (Standard) | 100 | 2 | 57.41 | <0.05 | [3] |
| 3 | 70.56 | <0.01 | [3] | ||
| Compound 6b | 100 | 2 | 87.35 | <0.001 | [3] |
| 3 | 86.67 | <0.001 | [3] | ||
| Compound 9b | 100 | 2 | 75.89 | <0.01 | [3] |
| 3 | 80.36 | <0.01 | [3] | ||
| Derivative 5 | 100 | - | Potent | <0.01 | |
| Derivative 6 | 100 | - | Potent | <0.01 | |
| Derivative 7 | 100 | - | Potent | <0.01 | |
| Derivative 10 | 100 | - | Potent | <0.01 |
Note: "Potent" indicates a significant anti-inflammatory response as reported in the study, with statistical significance at p<0.01. The exact percentage of inhibition was not specified in the summary.
Table 2: Analgesic Activity of Pyrazolone Derivatives
The analgesic efficacy was assessed using the tail-flick method, which measures the reaction time of an animal to a thermal stimulus.[4][5][6][7] An increase in reaction time indicates an analgesic effect.
| Compound/Derivative | Dose (mg/kg) | Time (hours) | Reaction Time (sec, Mean ± SEM) | Statistical Significance (p-value) | Reference |
| Control | - | 1 | 2.97 ± 0.160 | - | |
| 2 | 2.97 ± 0.165 | - | |||
| 3 | 2.97 ± 0.165 | - | |||
| 4 | 2.98 ± 0.148 | - | |||
| Diclofenac (Standard) | 10 | 1 | 6.93 ± 0.152 | <0.01 | |
| 2 | 7.85 ± 0.142 | <0.01 | |||
| 3 | 6.45 ± 0.165 | <0.01 | |||
| 4 | 5.21 ± 0.165 | <0.01 | |||
| Derivative 1 | 100 | - | Effective | <0.01 | |
| Derivative 4 | 100 | - | Effective | <0.01 | |
| Derivative 5 | 100 | - | Effective | <0.01 | |
| Derivative 8 | 100 | - | Effective | <0.01 | |
| Derivative 10 | 100 | - | Effective | <0.01 |
Note: "Effective" indicates a significant analgesic response as reported in the study, with statistical significance at p<0.01. Specific reaction times for these derivatives were not provided in the summary table.
Table 3: Antimicrobial Activity of Pyrazolone Derivatives
The antimicrobial activity was evaluated using the disk diffusion method, where the diameter of the zone of inhibition indicates the susceptibility of the microorganism to the compound.
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | Reference |
| PhPzO | Bacillus subtilis | Not specified, but strongest activity | [8] |
| Amino-pyrazolone derivative 12 | Various bacteria | Pronounced activity | [1] |
| Amino-pyrazolone derivative 13 | Various bacteria | Pronounced activity | [1] |
Note: The available search results provided qualitative descriptions of antimicrobial activity. For a comprehensive comparison, quantitative data such as minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) would be required.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This widely used model assesses the efficacy of anti-inflammatory agents.
-
Animal Model: Male albino rats are typically used.
-
Procedure:
-
A 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the rat's left hind paw to induce edema.
-
The test compounds or standard drug (e.g., Phenylbutazone) are administered orally or intraperitoneally at a specified dose (e.g., 100 mg/kg) prior to carrageenan injection.
-
The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration using a plethysmometer.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = ((Vc - Vt) / Vc) * 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
-
Statistical Analysis: The results are typically analyzed using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test to determine statistical significance.[3]
Analgesic Activity: Tail-Flick Test
This method is used to evaluate centrally acting analgesics.[7]
-
Animal Model: Male albino rats or mice are used.[6]
-
Apparatus: A tail-flick analgesiometer is used, which applies a radiant heat stimulus to the animal's tail.[5]
-
Procedure:
-
The animal's tail is placed on the radiant heat source.
-
The time taken for the animal to flick its tail (reaction time or latency) is recorded.[6]
-
A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[5][7]
-
The test compounds or standard drug (e.g., Diclofenac) are administered, and the reaction time is measured at predetermined intervals (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The increase in reaction time after drug administration compared to the baseline indicates analgesic activity.
-
Statistical Analysis: Data are often analyzed using ANOVA to compare the mean reaction times between different treatment groups.
Antimicrobial Activity: Disk Diffusion Method
Also known as the Kirby-Bauer method, this test assesses the susceptibility of bacteria to antimicrobial agents.[9][10]
-
Materials: Mueller-Hinton agar plates, sterile swabs, paper disks impregnated with the test compounds, and a bacterial inoculum standardized to 0.5 McFarland turbidity.[9]
-
Procedure:
-
A sterile swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.[10]
-
Paper disks impregnated with known concentrations of the pyrazolone derivatives are placed on the agar surface.[11]
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Data Analysis: The diameter of the clear zone of inhibition around each disk is measured in millimeters. A larger diameter indicates greater susceptibility of the bacterium to the compound.
-
Statistical Analysis: While primarily a qualitative or semi-quantitative method, statistical comparisons of zone diameters between different compounds can be made using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams have been generated.
Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of pyrazolone derivatives.
Figure 2: Overview of the PI3K/Akt/ERK1/2 signaling pathway and inhibition by pyrazolone derivatives.
Figure 3: Experimental workflow for the carrageenan-induced paw edema assay.
Conclusion
The statistical analysis of bioactivity assays demonstrates that pyrazolone derivatives are a versatile class of compounds with significant therapeutic potential. The data presented in this guide highlight specific derivatives with potent anti-inflammatory and analgesic properties. Notably, several compounds exhibited superior or comparable efficacy to established standard drugs. The provided experimental protocols and workflow diagrams offer a standardized framework for future research and comparative studies. Further investigation into the mechanisms of action, particularly their interaction with signaling pathways like NF-κB and PI3K/Akt, will be crucial for the rational design and development of novel pyrazolone-based therapeutics. It is recommended that future studies provide comprehensive quantitative data, including IC50, MIC, and MBC values, to facilitate more robust statistical comparisons.
References
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. ajrconline.org [ajrconline.org]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Tail flick test - Wikipedia [en.wikipedia.org]
- 7. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. asm.org [asm.org]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
Safety Operating Guide
Proper Disposal of 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one (Edaravone) in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one, commonly known as Edaravone. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. All procedures must be conducted in accordance with applicable local, state, and federal regulations.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | In cases of dust formation or inadequate ventilation, use a NIOSH-approved respirator. |
General Safety Precautions:
-
Avoid creating dust.[1]
-
Avoid breathing mist, gas, or vapors.[1]
-
Prevent contact with skin and eyes.[1]
-
Ensure adequate ventilation in the work area.[1]
-
Keep the chemical away from sources of ignition.[1]
II. Disposal Procedures for this compound
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1][2] Do not discharge this chemical into sewer systems or contaminate water, foodstuffs, feed, or seed. [1][2]
Step-by-Step Disposal Protocol:
-
Collection of Waste:
-
Labeling of Waste Container:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
Any known hazards (e.g., "Harmful if swallowed," "Suspected of damaging fertility").
-
The date of accumulation.
-
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.
-
III. Disposal of Contaminated Packaging
Contaminated packaging should be handled as hazardous waste.
-
Triple Rinsing: Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[1][2] After proper rinsing, the container may be offered for recycling or reconditioning.[1][2]
-
Puncturing and Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[1][2]
-
Incineration: Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1][2]
IV. Accidental Release Measures
In the event of a spill:
-
Evacuate: Evacuate personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spillage or leakage if it is safe to do so.[1] Do not let the chemical enter drains.[2]
-
Collect: Carefully sweep up solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and cleaning materials. Collect all cleaning materials for disposal as hazardous waste.
-
Seek Medical Attention: If skin or eye contact occurs, wash the affected area with plenty of water and seek medical advice.[1]
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2,4-Dimethylphenyl)-1,2-dihydropyrazol-3-one was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar pyrazolone compounds. It is imperative to consult the official SDS provided by the supplier upon acquisition of this chemical and to conduct a thorough risk assessment before handling.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
Based on the hazards associated with similar pyrazolone compounds, which include potential skin and eye irritation, the following PPE is recommended to minimize exposure.
| Body Part | Required PPE | Recommended Materials/Standards |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin/Hands | Chemical-resistant, impervious gloves. | Nitrile rubber gloves are a suitable option. Inspect gloves prior to use.[2] |
| Body | Protective clothing to prevent skin exposure, such as a lab coat. | Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory | A respirator may be necessary if working in poorly ventilated areas or if dust/aerosols are generated. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards should be followed if respiratory protection is required.[1] |
Operational Plan: Safe Handling Workflow
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of contents and container in accordance with local, regional, and national regulations. The material may be removable to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[2] |
| Contaminated PPE | Dispose of as hazardous waste in a designated, labeled container. |
| Empty Containers | Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[2] |
Emergency Procedures
In case of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek medical attention if irritation persists.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Spill Management
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
